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  • Product: 4-bromo-5-fluoro-1H-indole-2-carboxylic acid
  • CAS: 1864058-23-0

Core Science & Biosynthesis

Foundational

1H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis and interpret...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a detailed prediction of chemical shifts and coupling constants, and presents a robust experimental protocol for acquiring high-quality data. By examining the individual and synergistic effects of the bromine, fluorine, and carboxylic acid substituents on the indole scaffold, this guide serves as an essential resource for the structural elucidation and characterization of this and similar complex heterocyclic molecules.

Introduction: The Structural Significance of a Substituted Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid presents a unique spectroscopic challenge and an opportunity for in-depth NMR analysis. The strategic placement of a bromine atom, a fluorine atom, and a carboxylic acid group on the indole ring system introduces a range of electronic and steric effects that profoundly influence the magnetic environments of the constituent protons.

This guide will provide a detailed theoretical breakdown and a predicted ¹H NMR spectrum to facilitate the structural verification of this compound. We will explore the underlying principles of chemical shifts and spin-spin coupling, offering insights that are broadly applicable to the analysis of other substituted aromatic and heterocyclic systems.

Theoretical Principles and Predictive Analysis

The ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is best understood by dissecting the influence of each substituent on the parent indole ring.

The Fundamental Indole Proton Environment

In an unsubstituted indole, the protons resonate at characteristic chemical shifts. The N-H proton is typically found far downfield (>10 ppm), while the protons on the pyrrole ring (H2 and H3) and the benzene ring (H4-H7) appear in distinct regions of the spectrum[1][2]. The introduction of substituents dramatically perturbs these values.

Substituent Effects on the ¹H NMR Spectrum
  • C2-Carboxylic Acid: The electron-withdrawing nature of the carboxylic acid group at the C2 position significantly deshields the adjacent H3 proton. The acidic proton of the carboxyl group itself is expected to appear as a very broad singlet at a chemical shift highly dependent on solvent, concentration, and temperature, often in the 12-13 ppm range in a hydrogen-bond-accepting solvent like DMSO-d₆[3][4].

  • C4-Bromine: As an electronegative halogen, the bromine atom at C4 will deshield the adjacent protons, most notably H3 and the peri-proton H5 (which is replaced by fluorine in this molecule). This effect contributes to the overall downfield shift of the remaining aromatic protons[5].

  • C5-Fluorine: Fluorine is the most electronegative element and exerts a strong deshielding effect on neighboring protons. Crucially, it also introduces spin-spin coupling (J-coupling) to nearby protons. This results in the splitting of the signals for H6 and H7, providing invaluable structural information. The magnitude of this coupling is dependent on the number of bonds separating the fluorine and proton nuclei, with ortho-coupling (³JHF) being the largest, followed by meta-coupling (⁴JHF)[6].

Synergistic Effects and Final Prediction

The interplay of these substituents results in a complex but interpretable ¹H NMR spectrum. The electron-withdrawing effects are cumulative, leading to a general downfield shift of all ring protons compared to unsubstituted indole. The most informative region will be the aromatic portion of the spectrum, where the coupling patterns between the remaining protons (H6 and H7) and the fluorine atom allow for unambiguous assignment.

Below is a diagram of the molecule with the protons labeled for the subsequent spectral prediction.

A diagram of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid with key protons labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. These predictions are based on the analysis of substituent effects and data from structurally related compounds[5][7][8]. The spectrum is assumed to be recorded in DMSO-d₆ at 400 MHz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH ~13.0Broad Singlet (br s)-
NH ~12.0Broad Singlet (br s)-
H7 7.65 - 7.75Doublet of Doublets (dd)³JH7-H6 = 8.8 - 9.2, ⁴JH7-F = 4.5 - 5.5
H3 7.35 - 7.45Singlet (s)-
H6 7.25 - 7.35Doublet of Doublets (dd)³JH6-H7 = 8.8 - 9.2, ³JH6-F = 9.0 - 10.0

Justification of Predictions:

  • COOH and NH Protons: These acidic protons will undergo exchange and are expected to appear as broad singlets at the far downfield end of the spectrum in DMSO-d₆, a solvent known for its ability to slow down the exchange rate of labile protons[3][9].

  • Aromatic Protons (H6 and H7):

    • H6: This proton is ortho to the fluorine atom and ortho to H7. It will therefore be split into a doublet by H7 (³JHH) and further split into a doublet by the fluorine atom (³JHF), resulting in a doublet of doublets. The ortho H-F coupling is expected to be the larger of the two J-values for this proton[6].

    • H7: This proton is ortho to H6 and meta to the fluorine atom. It will be split into a doublet by H6 (³JHH) and further split by the fluorine atom with a smaller meta coupling constant (⁴JHF), also resulting in a doublet of doublets. Due to the deshielding effect of the indole nitrogen and the bromine at C4, H7 is predicted to be the most downfield of the aromatic C-H protons.

  • H3 Proton: This proton is on the pyrrole ring and is adjacent to the electron-withdrawing carboxylic acid group. It is also spatially close to the bromine at C4. It has no vicinal proton neighbors, so it is expected to appear as a singlet.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, a standardized and carefully executed experimental procedure is essential.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve the polar carboxylic acid and for preserving the signals of the exchangeable NH and COOH protons[4].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, should encompass all expected signals.

  • Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the nuclei between pulses, ensuring accurate integration.

  • Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 with TMS weigh->dissolve homogenize Homogenize in NMR Tube dissolve->homogenize setup Tune and Shim Spectrometer homogenize->setup acquire Acquire Data (16 Scans) setup->acquire ft Fourier Transform (LB=0.3 Hz) acquire->ft phase Phase and Baseline Correction ft->phase ref Reference to TMS (0.00 ppm) phase->ref integrate Integrate Signals ref->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

A workflow for the acquisition and processing of the ¹H NMR spectrum.

Data Interpretation and Structural Verification

The definitive confirmation of the structure of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid from the ¹H NMR spectrum relies on a systematic analysis of the chemical shifts, multiplicities, and coupling constants.

  • Signal Count: The spectrum should display five distinct signals corresponding to the five different types of protons (NH, H3, H6, H7, COOH).

  • Integration: The relative integrals of the signals for H3, H6, and H7 should be 1:1:1. The broad signals for NH and COOH may have less reliable integration but should also correspond to one proton each.

  • Multiplicity Analysis: The key to assignment is the splitting patterns in the aromatic region. The presence of two distinct doublet of doublets is a strong indicator of the proposed substitution pattern.

  • Coupling Constant Matching: The J-values provide crucial confirmation. The ortho H-H coupling (³JH6-H7) should be identical in the signals for both H6 and H7. The two different H-F couplings (ortho and meta) will further solidify the assignments.

For unequivocal assignment, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between H6 and H7, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the corresponding ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which can be used to confirm the connectivity of the entire molecule.

Conclusion

The ¹H NMR spectrum of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is predicted to be a complex yet highly informative fingerprint of its molecular structure. A thorough understanding of substituent effects allows for a detailed prediction of the chemical shifts and coupling patterns. The characteristic doublet of doublets in the aromatic region, arising from both H-H and H-F couplings, are key diagnostic features. By following the detailed experimental protocol provided, researchers can acquire a high-quality spectrum that, when properly interpreted, will serve as a definitive tool for the structural verification of this important indole derivative.

References

  • N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. (1987). ETDEWEB.
  • Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. RSC Publishing.
  • ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...
  • A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • ¹H NMR Spectroscopy. University of Calgary.
  • Short Summary of ¹H-NMR Interpretation.
  • Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?
  • Protons Carboxylic acids in ¹H NMR. Reddit.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Milwaukee.
  • 5-Fluoroindole-2-carboxylic acid(399-76-8) ¹H NMR spectrum. ChemicalBook.
  • 4-Bromo-1H-indole-2-carboxylic acid. J&K Scientific.

Sources

Exploratory

Strategic Incorporation of Fluorine in Indole Scaffolds: Modulating Biological Activity and Pharmacokinetics

Executive Summary The indole ring is a profoundly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous endogenous neurotransmitters (e.g., serotonin, tryptophan) and synthetic the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a profoundly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous endogenous neurotransmitters (e.g., serotonin, tryptophan) and synthetic therapeutics ranging from oncology to infectious diseases[1]. However, native indole derivatives often suffer from rapid oxidative metabolism and suboptimal pharmacokinetic (PK) profiles. The strategic incorporation of fluorine atoms—leveraging its high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the carbon-fluorine (C–F) bond—has emerged as a transformative technique to optimize these scaffolds[2]. Currently, approximately 20% of all FDA-approved pharmaceuticals contain at least one fluorine atom[3].

This technical guide provides an in-depth analysis of how fluorination modulates the physicochemical properties of indole derivatives, detailing the causality behind these structural changes, their impact on biological efficacy, and the rigorous experimental workflows required to validate them.

Physicochemical Modulation: The Causality of Fluorination

The bioisosteric replacement of a hydrogen atom (1.20 Å) with a fluorine atom (1.47 Å) introduces minimal steric disruption while fundamentally altering the electronic landscape of the indole pharmacophore[2].

Metabolic Stability and CYP450 Evasion

The primary driver for fluorinating indole rings is the mitigation of first-pass metabolism. Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic systems, leading to rapid clearance. The C–F bond is the strongest single bond to carbon (approx. 105 kcal/mol)[2]. By substituting metabolically labile C–H bonds with C–F bonds at specific positions (commonly C-4, C-5, or C-6 of the indole ring), medicinal chemists can block oxidative metabolism, thereby extending the biological half-life and improving oral bioavailability[1].

pKa Modulation and Oral Absorption

Fluorine's strong inductive electron-withdrawing effect (-I) significantly impacts the basicity of adjacent functional groups[1]. This is particularly relevant in CNS-active indole derivatives, such as 5-HT receptor ligands. For example, in 3-(3-(piperazin-1-yl)propyl)indole derivatives targeting the 5-HT1D receptor, the basicity of the piperazine ring often limits oral absorption. The introduction of fluorine atoms into the propyl linker or the piperidine/piperazine ring significantly reduces the pKa of the basic nitrogen[4]. This reduction in basicity increases the fraction of the un-ionized drug at physiological pH, driving a dramatic and beneficial influence on passive membrane permeability and oral absorption[4].

Lipophilicity (LogP/LogD) and Conformation

The impact of fluorine on lipophilicity is highly context-dependent. While monofluorination of an aromatic indole ring typically increases lipophilicity due to the reduced polarizability of the C-F bond[2], the addition of trifluoromethyl (-CF3) groups or specific aliphatic fluorination patterns can actually decrease lipophilicity or modulate the LogD profile[1],[5]. Furthermore, fluorine can dictate the bioactive conformation of the molecule via stereoelectronic effects (e.g., the gauche effect), locking the indole derivative into a geometry that maximizes binding affinity with the target protein[1].

Clinical Applications of Fluorinated Indoles

The translation of these physicochemical principles into clinical success is evidenced by several advanced and FDA-approved therapeutics.

  • Oncology (Receptor Tyrosine Kinase Inhibitors): Sunitinib is a pioneering FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor featuring a fluorinated indolin-2-one (oxindole) core[3],[6]. It is utilized as a first-line treatment for advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST)[6]. The fluorine atom at the 5-position of the oxindole ring is critical for its binding affinity within the ATP-binding pocket of VEGFR and PDGFR. Similarly, Brivanib alaninate, a dual VEGFR-2/FGFR inhibitor currently in advanced clinical trials for hepatocellular carcinoma (HCC), utilizes a fluorinated indole scaffold to achieve its potent anti-angiogenic effects[7].

  • Targeted EGFR Mutants: In the development of therapeutics for non-small cell lung cancer (NSCLC), fluorinated analogs of the FDA-approved drug Osimertinib (AZD9291) have been synthesized. Research indicates that specific fluorinated indole derivatives of AZD9291 exhibit improved selectivity towards EGFR T790M/L858R double mutants (IC50 as low as 8 nM) while reducing off-target demethylation liabilities[6].

  • Antiviral Agents: Novel 7-substituted carboxamide-4-fluoro indole derivatives have demonstrated extraordinary, picomolar-scale antiviral activity against HIV-1. The incorporation of fluorine significantly enhanced human liver microsomal (HLM) stability compared to non-fluorinated lead compounds[8].

RTK_Pathway F_Indole Fluorinated Indole Drug (e.g., Sunitinib) ATP ATP Binding Pocket (VEGFR / PDGFR) F_Indole->ATP High-Affinity Binding RTK Receptor Tyrosine Kinase Activation ATP->RTK Competitive Blockade PI3K PI3K / AKT Pathway RTK->PI3K Kinase Inhibition MAPK MAPK / ERK Pathway RTK->MAPK Kinase Inhibition Angio Tumor Angiogenesis & Cell Proliferation PI3K->Angio Signal Suppressed MAPK->Angio Signal Suppressed

Mechanistic pathway of fluorinated indole RTK inhibitors blocking tumor angiogenesis.

Quantitative Data: Efficacy and Property Shifts

The following tables summarize the empirical advantages of fluorine substitution on the indole core, aggregating data from pharmacokinetic and oncology screening models.

Table 1: Physicochemical and Pharmacokinetic Shifts upon Fluorination

Scaffold / CompoundModificationpKa Shift (Amine)LogD (pH 7.4) ShiftHLM Half-life ( t1/2​ )
3-(Piperidin-1-yl)propyl-indoleC-4 Fluorination on Piperidine9.2 7.8Minimal change+ 45% extension
Indole-7-carboxamide (Antiviral)C-4 Fluorination on IndoleN/A+ 0.412 min >60 min
5-HT1D Receptor LigandGem-difluorination of alkyl linker8.8 6.5- 0.2 (Decreased)+ 120% extension

Table 2: Biological Efficacy in Oncology Models (In Vitro)

Target / Cell LineNon-Fluorinated Lead ( IC50​ )Fluorinated Derivative ( IC50​ )Fold ImprovementPrimary Mechanism
VEGFR-2 (Angiogenesis)45.0 nM8.0 nM (Sunitinib core)5.6xEnhanced ATP-pocket binding
HuH7 (Hepatocellular Carcinoma)4.7 μ M0.09 μ M (6-fluoro-indolin-2-one)52.2xRTK Phosphorylation block
EGFR T790M/L858R (NSCLC)1.6 μ M0.008 μ M (AZD9291 analog)200xSelective mutant binding

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of fluorinated indoles requires robust, self-validating experimental workflows. Below are the definitive protocols for assessing metabolic stability and biological cytotoxicity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of fluorinated indole derivatives compared to non-fluorinated counterparts.

Causality & Logic: This assay utilizes isolated liver microsomes containing active CYP450 enzymes. NADPH is added as an essential electron-donating cofactor to initiate CYP-mediated oxidation. The reaction is abruptly halted at specific time intervals using cold acetonitrile, which instantly denatures the enzymes (stopping metabolism) and precipitates proteins, ensuring a clean sample for LC-MS/MS quantification.

  • Preparation: Prepare a 10 mM stock solution of the fluorinated indole in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine the test compound (1 μ M final) with Human Liver Microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction. Control Validation: Run a parallel plate without NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Isolation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant ( k ) and t1/2​ ( 0.693/k ).

HLM_Workflow Incubate 1. Incubation (Drug + HLM) NADPH 2. NADPH Addition (Initiate CYP450) Incubate->NADPH Quench 3. ACN Quench (Denature Proteins) NADPH->Quench Centrifuge 4. Centrifugation (Isolate Supernatant) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantify Parent) Centrifuge->LCMS

Step-by-step experimental workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Purpose: To determine the IC50​ of fluorinated indoles in target cancer cell lines (e.g., A549, HuH7).

Causality & Logic: Traditional dye-reduction assays (like MTT) can be confounded by chemical reduction. The CellTiter-Glo assay measures intracellular ATP levels. Because ATP is strictly produced by metabolically active cells and rapidly degrades upon cell death, ATP concentration serves as a highly sensitive, direct, and self-validating proxy for cell viability. The addition of the reagent lyses the cells and provides luciferin/luciferase, which consumes the released ATP to generate a stable luminescent signal directly proportional to the number of living cells.

  • Cell Seeding: Seed the target cancer cells (e.g., A549 lung cancer cells) in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 μ L of appropriate culture media. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare a 10-point serial dilution of the fluorinated indole (ranging from 10 μ M to 0.1 nM). Add 10 μ L of the drug dilutions to the wells. Control Validation: Include vehicle control wells (0.1% DMSO) to establish 100% viability baseline, and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the treated plates for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent to each well.

  • Lysis and Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis (four-parameter logistic curve) normalized against the vehicle control.

References

  • BenchChem. "The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals." Benchchem.com.
  • MDPI. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." MDPI.com.
  • National Institutes of Health (NIH). "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems." NIH.gov.
  • National Institutes of Health (NIH). "Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles." NIH.gov.
  • National Institutes of Health (NIH). "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents." NIH.gov.
  • Chemical Reviews. "Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials." CPU.edu.cn.
  • RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC.org.
  • Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism." Blumberginstitute.org.
  • University of Lincoln. "Study of the effect of replacing CH3 with fluorinated groups on lipophilicity." Lincoln.ac.uk.

Sources

Foundational

4-bromo-5-fluoro-1H-indole-2-carboxylic acid as a synthetic building block

Title: Strategic Utilization of 4-Bromo-5-fluoro-1H-indole-2-carboxylic Acid in Drug Discovery and Complex Molecule Synthesis Executive Summary In modern medicinal chemistry, the selection of privileged scaffolds dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 4-Bromo-5-fluoro-1H-indole-2-carboxylic Acid in Drug Discovery and Complex Molecule Synthesis

Executive Summary

In modern medicinal chemistry, the selection of privileged scaffolds dictates the trajectory of lead optimization. The indole core is a universally recognized pharmacophore, frequently deployed to target kinase hinge regions, G-protein-coupled receptors (GPCRs), and complex protein-protein interactions[1]. Among halogenated derivatives, 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS 1864058-23-0) emerges as a highly specialized, dual-handle building block[2]. This whitepaper dissects the structural rationale, physicochemical advantages, and field-proven synthetic protocols for integrating this molecule into advanced drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid lies in its meticulously positioned functional groups, which offer orthogonal reactivity and distinct pharmacological benefits[3].

  • C2-Carboxylic Acid: Serves as the primary vector for diversification via amide coupling, esterification, or decarboxylative cross-coupling.

  • C4-Bromine: Provides a robust handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. Position 4 is particularly valuable for extending molecular vectors into deep hydrophobic binding pockets.

  • C5-Fluorine: Acts as a bioisosteric modulator. It lowers the pKa of the indole NH, increases lipophilic efficiency, and profoundly alters both the metabolic stability and the electronic landscape of the adjacent C4-Br bond.

Table 1: Physicochemical Profile & Drug-Likeness

Property Value Rationale / Impact
Molecular Weight 258.04 g/mol [5] Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C9H5BrFNO2[5] High atom economy for fragment-based drug design (FBDD).
TPSA (Calculated) ~53.1 Ų Excellent range for oral bioavailability and membrane permeability; leaves ample room for adding polar solubilizing groups.
H-Bond Donors 2 (Indole NH, Acid OH)[6] Provides critical interaction vectors for hinge-binding motifs in kinase inhibitors.

| H-Bond Acceptors | 3 (Carbonyl O, Indole N, F)[6] | Fluorine can act as a weak hydrogen-bond acceptor or participate in multipolar interactions within target active sites. |

The C5-Fluoro Effect: Metabolic Stability and Electronic Tuning

As a Senior Application Scientist, I emphasize that the addition of the C5-fluorine is not merely an incremental change; it fundamentally reprograms the molecule's behavior in vitro and in vivo.

1. Metabolic Shielding (Pharmacokinetics): The C5 position of the indole ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance. Fluorination at this exact position completely blocks this metabolic liability, significantly improving the in vivo half-life and intrinsic clearance ( CLint​ ) of the resulting drug candidates[1].

2. Electronic Activation (Synthetic Kinetics): Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework. This polarization depletes electron density from the adjacent C4-bromine bond. Consequently, the activation energy required for the oxidative addition of electron-rich Palladium(0) species is lowered, accelerating cross-coupling reactions compared to unfluorinated bromoindoles.

Orthogonal Reactivity: Synthetic Workflows

The strategic value of this building block is its capacity for sequential, orthogonal functionalization without cross-interference[4].

ReactivityMap Core 4-Bromo-5-fluoro-1H-indole -2-carboxylic acid C2 C2: Carboxylic Acid Core->C2 C4 C4: Bromine Core->C4 N1 N1: Indole NH Core->N1 C5 C5: Fluorine Core->C5 Amide Amide Coupling (HATU, Amines) C2->Amide Suzuki Suzuki/Heck/Buchwald (Pd-Catalysis) C4->Suzuki Alkylation Alkylation/Arylation (Base, R-X) N1->Alkylation Metabolic Metabolic Blocking (CYP450 Resistance) C5->Metabolic

Orthogonal reactivity map of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid.

Detailed Experimental Protocols

To maximize yield and prevent catalyst poisoning, the optimal workflow dictates that the C2-carboxylic acid be derivatized prior to engaging the C4-bromine in transition-metal catalysis. Free carboxylic acids can coordinate to palladium, leading to off-target decarboxylation or catalyst deactivation.

Workflow Start Starting Material (CAS 1864058-23-0) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF, RT) Start->Step1 Add Amine Intermediate Intermediate: C2-Carboxamide, C4-Bromo Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Intermediate->Step2 Add Boronic Acid Product Final Target: C2-Amide, C4-Aryl Indole Step2->Product

Workflow for sequential C2-amidation and C4-Suzuki cross-coupling.

Protocol A: C2 Amide Coupling (HATU-Mediated)

Expert Causality: HATU is selected over traditional carbodiimides (like EDC or DCC) because the electron-withdrawing C5-fluoro and C4-bromo groups inductively deactivate the C2-carbonyl. HATU ensures the rapid formation of a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered or weakly nucleophilic amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to allow full formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor progression via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: C4 Suzuki-Miyaura Cross-Coupling

Expert Causality: The C4 position is sterically congested due to the adjacent C3-H and C5-fluoro groups. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, preventing catalyst deactivation and suppressing protodeboronation of the boronic acid[4].

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the C2-carboxamide intermediate from Protocol A (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

  • Base & Solvent: Add Potassium Carbonate ( K2​CO3​ , 3.0 eq). Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).

  • Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Reaction: Seal the vessel and heat to 90 °C for 12–16 hours (or 110 °C for 30 minutes if using microwave irradiation).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Extract, dry the organic layer, and purify via flash column chromatography.

Conclusion

4-bromo-5-fluoro-1H-indole-2-carboxylic acid is a masterclass in rational building block design. By combining the privileged indole scaffold with the metabolic shielding of a C5-fluorine and the synthetic versatility of a C4-bromine, it empowers medicinal chemists to rapidly navigate complex chemical space. Adhering to the sequential functionalization protocols outlined above ensures high-yielding, scalable access to advanced therapeutic leads.

References[5] 5-Bromo-4-fluoro-1H-indole-2-carboxylic acid. BLDpharm. https://www.bldpharm.com/[2] 4-BROMO-5-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID. Fluorochem.https://www.fluorochem.co.uk/[3] 4-bromo-5-fluoro-1h-indole-2-carboxylic acid. PubChemLite. https://pubym.uni.lu/[6] methyl 4-bromo-5-fluoro-1H-indole-7-carboxylate. ChemScene. https://www.chemscene.com/[4] 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis. Benchchem.https://www.benchchem.com/[1] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. https://pubs.acs.org/

Sources

Exploratory

Commercial Availability and Synthetic Utility of 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid in Drug Discovery

Executive Summary In modern structure-based drug design, the strategic incorporation of halogenated indoles is a proven tactic to optimize both target affinity and pharmacokinetic profiles. 4-Bromo-5-fluoro-1H-indole-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic incorporation of halogenated indoles is a proven tactic to optimize both target affinity and pharmacokinetic profiles. 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS: 1864058-23-0) has emerged as a highly versatile, commercially available bifunctional building block[1][2]. This technical guide provides an in-depth analysis of its commercial landscape, the mechanistic rationale behind its substitution pattern, and field-validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Commercial Landscape and Physicochemical Profile

The compound is readily accessible for both early-stage screening and scale-up synthesis. It is cataloged by several major global chemical vendors, ensuring robust supply chain continuity for drug development programs[1][2][3].

Table 1: Physicochemical & Commercial Data
AttributeSpecification / Value
IUPAC Name 4-bromo-5-fluoro-1H-indole-2-carboxylic acid
CAS Registry Number 1864058-23-0[2]
Molecular Formula C9H5BrFNO2[4]
Molecular Weight 258.04 g/mol [1]
Monoisotopic Mass 256.94876 Da[5]
Predicted Collision Cross Section (CCS) 145.6 Ų ([M+H]+ adduct)[5]
Key Commercial Vendors Fluorochem[2], BLD Pharm[1], Fujifilm Wako[3], Enamine[3]

Mechanistic Rationale: The 4-Bromo-5-Fluoro Advantage

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is rarely arbitrary; it is driven by precise stereoelectronic requirements:

  • Metabolic Shielding via C5-Fluorination: The C5 position of the indole ring is notoriously susceptible to Cytochrome P450-mediated oxidative metabolism. The introduction of a highly electronegative fluorine atom exerts a strong inductive (-I) effect, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the indole core. This effectively blocks oxidative degradation while simultaneously modulating the pKa of the indole N-H, improving membrane permeability.

  • Orthogonal Functionalization via C4-Bromination: Positioned ortho to the fluorine, the C4-bromine bond is highly polarized. Despite the steric shielding from the adjacent fluorine, this C-Br bond serves as an excellent substrate for oxidative addition in palladium-catalyzed cross-couplings, allowing for late-stage diversification.

  • Pharmacophore Anchoring via C2-Carboxylation: The C2-carboxylic acid is the primary vector for library generation, readily undergoing amidation to form indole-2-carboxamides—a privileged motif in numerous biological targets[6][7].

Synthetic Workflows & Validated Protocols

The bifunctional nature of this scaffold allows for divergent synthetic pathways. The workflow below illustrates the orthogonal reactivity of the C2 and C4 positions.

G Core 4-Bromo-5-fluoro-1H-indole- 2-carboxylic acid Amidation C2 Amide Coupling (HATU, DIPEA) Core->Amidation Activation of -COOH Suzuki C4 Suzuki Coupling (Pd(dppf)Cl2, Base) Core->Suzuki Oxidative Addition at C-Br Prod1 Indole-2-carboxamides (Pharmacophore) Amidation->Prod1 Prod2 4-Aryl-5-fluoro-indoles (Sterically Hindered) Suzuki->Prod2

Fig 1. Divergent synthetic workflow for 4-bromo-5-fluoro-1H-indole-2-carboxylic acid.

Protocol 1: C2-Amidation (Self-Validating System)

Objective: Synthesis of indole-2-carboxamides. Causality: HATU is selected over standard EDC/HOBt coupling reagents because the electron-withdrawing halogens on the indole ring reduce the nucleophilicity of the system. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at 25 °C for 15 minutes.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the baseline acid spot and the formation of a less polar active ester spot confirms successful activation.

  • Coupling: Introduce the target primary or secondary amine (1.1 eq) dropwise. Stir for 2–4 hours.

    • Validation Check: Monitor via LC-MS (ESI-). The reaction is complete when the m/z 256.9 [M-H]- peak is fully replaced by the product mass[5].

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: C4 Suzuki-Miyaura Cross-Coupling (Self-Validating System)

Objective: Arylation at the sterically hindered C4 position. Causality: The bidentate Pd(dppf)Cl2 catalyst is employed because its large bite angle accelerates the reductive elimination step, which is otherwise heavily suppressed by the steric bulk of the adjacent C5-fluorine atom.

Step-by-Step Methodology:

  • Reagent Loading: Charge a Schlenk tube with the C2-amide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

  • Degassing (Critical): Evacuate the flask and backfill with Argon (repeat 3x). Causality: Rigorous exclusion of oxygen prevents the homocoupling of the boronic acid and the deactivation of the Pd(0) species.

  • Reaction: Inject degassed 1,4-dioxane/H2O (4:1 v/v) and heat to 90 °C for 12 hours.

    • Validation Check: Monitor via GC-MS. If conversion stalls at <80%, spike the mixture with an additional 0.02 eq of catalyst, as the C-Br bond activation can be sluggish.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via silica gel flash chromatography.

Signaling Pathways & Target Applications

The derivatives of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid are prominently featured in cutting-edge therapeutic research. Two primary applications include:

  • Hepatitis B Virus (HBV) Modulation: Indole-2-carboxamides synthesized from this core have been patented as potent agents active against HBV, functioning by disrupting viral capsid assembly[6].

  • IDO1 Inhibition in Immuno-Oncology: Indoleamine 2,3-Dioxygenase-1 (IDO1) is a heme-dependent enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, creating an immunosuppressive tumor microenvironment. Indole-2-carboxylic acid derivatives act as highly potent competitive inhibitors by directly coordinating with the heme iron in the IDO1 active site[7][8].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCell T-Cell Anergy & Treg Activation Kyn->TCell Microenvironment Modulation Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->IDO1 Heme Coordination (Competitive)

Fig 2. IDO1 signaling pathway modulation by indole-2-carboxamide competitive inhibitors.

Conclusion

4-Bromo-5-fluoro-1H-indole-2-carboxylic acid represents a structurally optimized, commercially viable starting material for advanced drug discovery. By leveraging the orthogonal reactivity of its C2-carboxylic acid and C4-bromide, alongside the metabolic protection afforded by the C5-fluorine, researchers can rapidly construct highly stable, potent pharmacophores targeting complex biological pathways like IDO1 and HBV.

References

  • PubChemLite. "4-bromo-5-fluoro-1h-indole-2-carboxylic acid (C9H5BrFNO2)". Université du Luxembourg. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure". IRIS Institutional Repository. Available at: [Link]

  • Google Patents. "Novel indole-2-carboxamides active against the hepatitis B virus (HBV)". Patent AU2020267015A1.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Fischer Indole Synthesis of 4-Bromo-5-fluoro-1H-indole-2-carboxylic Acid

Introduction & Strategic Overview 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a highly valued halogenated indole building block, frequently utilized in the synthesis of complex therapeutics, including C5aR antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a highly valued halogenated indole building block, frequently utilized in the synthesis of complex therapeutics, including C5aR antagonists and IDO1 inhibitors . The presence of both bromine and fluorine atoms at the C4 and C5 positions, respectively, provides unique electronic properties and a precise vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at the C4-bromide).

Synthesizing this specific substitution pattern relies heavily on the Fischer Indole Synthesis (FIS). However, starting from an asymmetrical precursor—3-bromo-4-fluorophenylhydrazine—introduces a profound regioselectivity challenge that requires careful mechanistic control and rigorous purification.

Mechanistic Causality & The Regioselectivity Challenge

The Fischer indole synthesis is a cascade reaction involving hydrazone formation, tautomerization to an enamine, a [3,3]-sigmatropic rearrangement, nucleophilic cyclization, and the elimination of ammonia .

When synthesizing 4-bromo-5-fluoro-1H-indole-2-carboxylic acid using 3-bromo-4-fluorophenylhydrazine and ethyl pyruvate, the meta-substitution (relative to the hydrazine moiety) presents two available ortho-positions for the critical C–C bond formation during the [3,3]-sigmatropic rearrangement:

  • C6-Cyclization (Less Hindered): Cyclization occurs away from the bromine atom, leading to the 6-bromo-5-fluoroindole isomer.

  • C2-Cyclization (Sterically Hindered): Cyclization occurs adjacent to the bulky bromine atom, leading to the desired 4-bromo-5-fluoroindole isomer.

The Causality of Isomer Distribution: Because of the severe steric clash between the forming C–C bond and the C3-bromine atom, the transition state for C2-cyclization is significantly higher in energy . Consequently, the 6-bromo isomer is the major thermodynamic and kinetic product. To successfully isolate the sterically hindered 4-bromo-5-fluoro isomer, the reaction must be driven to high conversion using a strong Brønsted acid, followed by rigorous chromatographic separation .

Experimental Design & Optimization

  • Reagent Selection (Ethyl Pyruvate): Ethyl pyruvate is selected over pyruvic acid to prevent premature decarboxylation under strongly acidic conditions and to increase the solubility of the hydrazone intermediate in organic solvents.

  • Catalyst Choice (Methanesulfonic Acid): While Polyphosphoric acid (PPA) is classical for FIS, Methanesulfonic acid (MSA) in toluene provides a homogeneous reaction mixture. This allows for precise temperature control via a Dean-Stark trap (to remove water and drive enamine formation) and ensures a significantly easier aqueous workup compared to the viscous polymeric nature of PPA.

  • Saponification Strategy: The ethyl ester is robustly hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. Washing the aqueous intermediate with diethyl ether prior to acidification ensures the removal of any trace organic impurities, creating a self-validating purification step.

Step-by-Step Experimental Protocol

Step 1: Hydrazone Formation
  • Charge an oven-dried round-bottom flask with 3-bromo-4-fluorophenylhydrazine hydrochloride (1.0 equiv) and absolute ethanol (0.5 M concentration).

  • Add sodium acetate (1.0 equiv) to liberate the free hydrazine. Stir for 15 minutes at room temperature (25 °C).

  • Dropwise add ethyl pyruvate (1.1 equiv) over 10 minutes to prevent exothermic spiking.

  • Add glacial acetic acid (0.1 equiv) as a condensation catalyst.

  • Stir the mixture at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the hydrazine is fully consumed.

  • Concentrate the mixture under reduced pressure, dilute with distilled water, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 2-(2-(3-bromo-4-fluorophenyl)hydrazono)propanoate as a crude solid.

Step 2: Fischer Cyclization and Isomer Separation
  • Dissolve the crude hydrazone (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add Methanesulfonic acid (MSA, 3.0 equiv) dropwise.

  • Equip the flask with a Dean-Stark trap and reflux the mixture (approx. 110 °C) for 12–16 hours to drive the [3,3]-sigmatropic rearrangement.

  • Cool the reaction to room temperature and slowly pour it into an ice-cold saturated aqueous NaHCO₃ solution to neutralize the MSA. Caution: Vigorous CO₂ evolution will occur.

  • Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Critical Separation: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (0% to 15% EtOAc in Hexanes).

    • Note: The less hindered 6-bromo-5-fluoro isomer typically elutes first. Pool and concentrate the fractions containing the minor, slower-eluting isomer to isolate ethyl 4-bromo-5-fluoro-1H-indole-2-carboxylate .

Step 3: Saponification
  • Dissolve the purified ethyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir the reaction at 40 °C for 4 hours. Monitor by LC-MS for the complete disappearance of the ester mass.

  • Evaporate the THF under reduced pressure.

  • Dilute the remaining aqueous layer with water and wash once with diethyl ether. Discard the ether layer (removes non-polar impurities).

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl.

  • Collect the resulting white/off-white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 4-bromo-5-fluoro-1H-indole-2-carboxylic acid .

Quantitative Data & Yield Summary

StepReaction PhaseReagents & ConditionsTime / TempExpected Yield
1 Hydrazone FormationEthyl pyruvate, NaOAc, AcOH, EtOH2 h / 25 °C90 – 95% (Crude)
2 Fischer CyclizationMSA (3.0 eq), Toluene, Dean-Stark16 h / 110 °C15 – 20% (Isolated 4-Br)*
3 SaponificationLiOH·H₂O, THF/H₂O (3:1), HCl quench4 h / 40 °C85 – 90%

*Note: The sterically favored 6-bromo isomer accounts for the remaining 50–60% of the cyclized mass balance and is discarded or recycled for alternative projects.

Mechanistic Pathway Visualization

FischerIndole SM 3-Bromo-4-fluorophenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate (Condensation) SM->Hydrazone EtOH, AcOH, rt Rearrangement [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Hydrazone->Rearrangement MSA, Toluene, Heat Branch Regioselective Cyclization Rearrangement->Branch Iso4 Ethyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate (Minor, Sterically Hindered) Branch->Iso4 C2-Cyclization Iso6 Ethyl 6-bromo-5-fluoro- 1H-indole-2-carboxylate (Major, Less Hindered) Branch->Iso6 C6-Cyclization Sep Chromatographic Separation (Silica Gel) Iso4->Sep Iso6->Sep Discarded Sap Saponification (LiOH, THF/H2O) Sep->Sap Purified 4-Br Isomer Final 4-Bromo-5-fluoro-1H-indole- 2-carboxylic acid Sap->Final Acidification (HCl)

Mechanistic workflow and regioselective divergence in the Fischer indole synthesis.

References

  • Title: US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS Source: Google Patents URL
  • Title: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Heterocyclic Compounds - Synthesis of Indoles Source: Michigan State University (MSU) Chemistry URL: [Link]

  • Title: A General and Scalable Synthesis of Polysubstituted Indoles Source: MDPI Molecules URL: [Link]

Application

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid

Introduction: The Strategic Value of Functionalized Indoles The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic functionalization of the indole ring system is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is a particularly valuable, albeit challenging, building block. The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] The fluorine atom at the C5 position can enhance metabolic stability and binding affinity due to its unique electronic properties.[2][3] The carboxylic acid at the C2 position, while offering a point for further derivatization, introduces complexities in cross-coupling reactions, including potential decarboxylation or catalyst inhibition.[4][5]

This guide provides an in-depth exploration of the use of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid in several key palladium-catalyzed cross-coupling reactions. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying scientific rationale for experimental design.

PART 1: Foundational Concepts in Palladium Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation.[1][6] The general mechanism for many of these transformations follows a common catalytic cycle, as illustrated below.

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.[6][7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the substrate.[8]

  • Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.[7]

  • Reductive Elimination: The two organic fragments are coupled, forming the new bond and regenerating the Pd(0) catalyst.[7][8]

The choice of ligands, base, and solvent is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.[8][9]

PART 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide.[1][10][11] It is particularly effective for creating biaryl structures, which are prevalent in pharmaceuticals.

Scientific Considerations
  • The Substrate: The electron-withdrawing fluorine atom on the indole ring can increase the rate of oxidative addition. The carboxylic acid at C2 may require protection as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions or catalyst inhibition, although some protocols may tolerate the free acid.

  • Catalyst and Ligand: For nitrogen-containing heterocycles like indoles, palladium catalysts bearing phosphine ligands are common.[12][13] Pd(dppf)Cl₂ is a reliable choice, as the dppf ligand can stabilize the palladium center throughout the catalytic cycle.[13] Buchwald-type ligands and precatalysts can also be highly effective, especially for more challenging substrates.[12]

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation.[14] An aqueous solution of a carbonate (e.g., K₂CO₃ or Cs₂CO₃) is often used.[13] A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typical.[12]

Protocol A: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (or its methyl ester) with a generic arylboronic acid.

Reagent/ParameterSuggested ConditionsRationale
Indole Substrate 1.0 equivLimiting reagent.
Arylboronic Acid 1.2 - 1.5 equivExcess ensures complete consumption of the starting material.
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Effective for N-heterocycles.[13]
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)Activates the boronic acid.[14] Cs₂CO₃ is more soluble and can be more effective.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1 ratio)Good solvent system for dissolving both organic and inorganic reagents.[12]
Temperature 80 - 100 °CProvides thermal energy to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Preparation: To a flame-dried reaction vessel, add 4-bromo-5-fluoro-1H-indole-2-carboxylic acid methyl ester (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the indole substrate.[12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

PART 3: Heck Reaction for Alkene Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[8][15] It provides a direct route to substituted alkenes, typically with high trans selectivity.[15]

Heck Reaction Cycle Pd(0)L_2 Pd(0) ArPd(II)(X)L_2 Oxidative Addition Complex Pd(0)L_2->ArPd(II)(X)L_2 Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination Complex ArPd(II)(X)L_2->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product Syn-Carbopalladation Alkene_Product Substituted Alkene Insertion_Product->Alkene_Product HPd(II)(X)L_2 Hydrido-Palladium Complex Insertion_Product->HPd(II)(X)L_2 Syn-β-Hydride Elimination HPd(II)(X)L_2->Pd(0)L_2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.[8]

Scientific Considerations
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[8] In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is crucial. For electron-rich indoles, sterically hindered and electron-rich phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or bulky biaryl phosphines can be beneficial.[16]

  • Base: An organic or inorganic base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[8] Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically the most effective coupling partners.[16]

Protocol B: Heck Coupling with an Acrylic Ester
Reagent/ParameterSuggested ConditionsRationale
Indole Substrate 1.0 equivLimiting reagent.
Alkene n-Butyl acrylate (1.5 equiv)Common, reactive alkene partner.
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%)Standard and effective precatalyst.[8]
Ligand P(o-tol)₃ (2-4 mol%)Bulky ligand that can improve reaction rates and selectivity.[16]
Base K₂CO₃ (1.5 equiv)Neutralizes the generated HBr.
Solvent DMF or DMAcHigh-boiling polar aprotic solvents are typical.
Temperature 100 - 140 °CHigher temperatures are often required for Heck reactions.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation.

Step-by-Step Methodology:

  • Preparation: In a reaction tube, combine the 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (ester-protected, 1.0 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and K₂CO₃ (1.5 equiv).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) followed by the alkene (e.g., n-butyl acrylate, 1.5 equiv) via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath to 120 °C with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the substituted alkene product.

PART 4: Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.[18]

Scientific Considerations
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[17]

  • Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free Sonogashira protocols. These often require specific ligands and stronger bases.[17]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and, often, the solvent.[17]

Protocol C: Copper-Catalyzed Sonogashira Coupling
Reagent/ParameterSuggested ConditionsRationale
Indole Substrate 1.0 equivLimiting reagent.
Terminal Alkyne 1.2 - 2.0 equivExcess drives the reaction to completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for this transformation.
Copper Co-catalyst CuI (1-5 mol%)Activates the terminal alkyne.[17]
Base/Solvent Triethylamine (Et₃N)Serves as both the base and solvent.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative homocoupling.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (ester-protected, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates full conversion of the starting material.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product using flash column chromatography.

PART 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[9] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods.[9]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Oxidative Addition Amine_Coord [L-Pd(Ar)(HNR'R'')]X OA_Complex->Amine_Coord HNR'R'' Amido_Complex L-Pd(Ar)(NR'R'') Amine_Coord->Amido_Complex -HX (Base) Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[9][19]

Scientific Considerations
  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been critical to expanding the reaction's scope to include a wide range of amines and aryl halides.[19]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[20] The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups.

  • Amine Partner: The reaction is versatile, accommodating primary and secondary amines, anilines, and even ammonia equivalents.[9]

Protocol D: Buchwald-Hartwig Amination with a Secondary Amine
Reagent/ParameterSuggested ConditionsRationale
Indole Substrate 1.0 equivLimiting reagent.
Amine 1.2 equivA slight excess is typically sufficient.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol% Pd)A common Pd(0) source.
Ligand XPhos or RuPhos (2-4 mol%)Bulky biaryl phosphine ligands are highly effective.[19]
Base NaOtBu or LHMDS (1.4 equiv)Strong, non-nucleophilic base promotes the reaction.[21]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CThermally driven reaction.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, it is best to set up this reaction in a glovebox. Add the indole substrate (ester-protected, 1.0 equiv), base (NaOtBu, 1.4 equiv), ligand (e.g., XPhos, 0.04 equiv), and palladium precatalyst (Pd₂(dba)₃, 0.01 equiv) to a reaction vial.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 equiv).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction in a preheated block or oil bath to 100 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

PART 6: Emerging Frontiers: C-H Activation

Direct C-H activation is a rapidly evolving field that offers a more atom-economical approach to molecular functionalization by avoiding the need for pre-installed halides.[22][23] While the C4-bromo handle is the primary reactive site for the protocols above, the indole nucleus possesses other C-H bonds that could potentially be functionalized. The C2, C3, C6, and C7 positions of the indole ring are all potential sites for directed C-H activation.[24] The carboxylic acid at C2 could potentially act as a directing group for C3 functionalization, or after decarboxylation, direct functionalization at other positions.[4] This area remains a subject of intensive research, with cobalt, rhodium, and palladium catalysts being explored for enantioselective C-H activation reactions.[25][26]

References

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Method

Application Notes and Protocols for the Development of HIV Integrase Inhibitors Utilizing an Indole-2-Carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indole-2-carboxylic acid moiety has emerged as a highly promising scaffold in the design of n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole-2-carboxylic acid moiety has emerged as a highly promising scaffold in the design of novel HIV-1 integrase strand transfer inhibitors (INSTIs). Its inherent ability to chelate the essential Mg2+ ions within the enzyme's active site provides a robust foundation for the development of potent antiviral agents. This guide offers a comprehensive overview of the critical steps involved in the discovery and preclinical evaluation of indole-2-carboxylic acid-based INSTIs. We will delve into the synthetic chemistry underpinning the scaffold's derivatization, provide detailed protocols for key biochemical and cellular assays, and discuss the strategic considerations for establishing a robust structure-activity relationship (SAR). This document is intended to serve as a practical resource for researchers dedicated to advancing the field of HIV therapeutics.

Introduction: The Rationale for the Indole-2-Carboxylic Acid Scaffold

HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle.[1][2] This process is primarily mediated through two distinct catalytic reactions: 3'-processing and strand transfer.[2][3] The active site of the integrase contains a DDE catalytic triad that coordinates two Mg2+ ions, which are essential for its enzymatic function.[4]

The indole-2-carboxylic acid scaffold has garnered significant attention due to the ability of its indole nucleus and C2 carboxyl group to effectively chelate these two Mg2+ ions.[5][6] This interaction forms the basis of its inhibitory activity against the strand transfer step of integration. Furthermore, the indole ring system offers multiple positions (C3, C5, C6, etc.) for chemical modification, allowing for the optimization of potency, pharmacokinetic properties, and resistance profiles. Strategic modifications, such as the introduction of a halogenated benzene ring at the C6 position, can enhance π–π stacking interactions with the viral DNA, further bolstering inhibitory activity.[5][6][7]

This guide will provide the necessary protocols and theoretical background to empower researchers to synthesize, screen, and optimize novel indole-2-carboxylic acid derivatives as next-generation HIV-1 integrase inhibitors.

Synthesis of Indole-2-Carboxylic Acid Derivatives: A General Protocol

The synthesis of diverse indole-2-carboxylic acid derivatives is central to establishing a robust SAR. While specific reaction conditions will vary depending on the desired substitutions, a general and adaptable synthetic route is outlined below. This protocol focuses on the construction of the core scaffold and subsequent derivatization at key positions.

Core Scaffold Synthesis: The Fischer Indole Synthesis

A common and versatile method for constructing the indole-2-carboxylic acid core is through the Fischer indole synthesis, followed by appropriate functionalization.

Protocol 2.1: Synthesis of Ethyl 1H-indole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Addition of Pyruvate: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Derivatization at the N1 Position

The indole nitrogen can be readily alkylated or arylated to explore the impact of substituents on antiviral activity and solubility.

Protocol 2.2: N-Alkylation of Ethyl 1H-indole-2-carboxylate

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ethyl 1H-indole-2-carboxylate from Protocol 2.1 in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0°C. Stir the mixture for 30 minutes at this temperature.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Hydrolysis to the Carboxylic Acid

The final step in generating the active pharmacophore is the hydrolysis of the ester.

Protocol 2.3: Saponification of the Ethyl Ester

  • Reaction Setup: Dissolve the N-substituted ethyl indole-2-carboxylate in a mixture of ethanol and water.

  • Base Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH, 3-5 equivalents).

  • Heating: Heat the mixture to 50-70°C and stir for 2-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a dilute acid, such as 1N HCl.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry thoroughly.

Biochemical Assays for Inhibitor Screening and Characterization

Biochemical assays are indispensable for the initial screening of compound libraries and for elucidating the mechanism of inhibition. These assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates.

HIV-1 Integrase 3'-Processing Assay

This assay measures the ability of the integrase enzyme to cleave a dinucleotide from the 3' ends of the viral DNA, the first catalytic step in integration.[8][9]

Protocol 3.1: Time-Resolved Fluorescence (TRF)-Based 3'-Processing Assay [9][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing HEPES, NaCl, DTT, and MnCl2 or MgCl2.

    • Substrate: A dual-labeled oligonucleotide substrate with a 3' biotin tag and an internal europium label.

    • Enzyme: Purified recombinant HIV-1 integrase.

  • Reaction Mix: In a 384-well plate, add the test compound at various concentrations, followed by the HIV-1 integrase and the dual-labeled oligonucleotide substrate in the assay buffer.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 30 minutes to allow the biotinylated DNA to bind.

  • Washing: Wash the plate to remove the cleaved, non-biotinylated europium-labeled fragment.

  • Detection: Measure the time-resolved fluorescence of the remaining europium signal. A decrease in signal indicates inhibition of 3'-processing.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay

This is the primary assay for identifying INSTIs, as it directly measures the integration of the viral DNA mimic into a target DNA.

Protocol 3.2: ELISA-Based Strand Transfer Assay [10][11]

  • Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA (mimicking the processed viral DNA end) and incubate for 30 minutes at 37°C. Wash and block the plate.

  • Enzyme and Inhibitor Incubation: Add the test compound and purified HIV-1 integrase to the wells. Incubate for 30 minutes at 37°C to allow the enzyme to bind to the donor DNA.

  • Initiate Reaction: Add a digoxigenin-labeled target DNA substrate to each well to start the strand transfer reaction. Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at 37°C.

    • Wash the wells again.

    • Add a TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop and Read: Add a stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the strand transfer reaction.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Assay Principle Typical Readout Key Reagents
3'-Processing Cleavage of a dinucleotide from a dual-labeled DNA substrate.Time-Resolved FluorescencePurified HIV-1 Integrase, Biotin- and Europium-labeled DNA
Strand Transfer Integration of a donor DNA into a target DNA.Colorimetric (Absorbance)Purified HIV-1 Integrase, Biotinylated Donor DNA, Digoxigenin-labeled Target DNA, Anti-Digoxigenin-HRP

Cellular Assays for Antiviral Efficacy and Cytotoxicity

While biochemical assays are crucial for initial screening, cellular assays are essential to determine the antiviral activity of the compounds in a more biologically relevant context and to assess their safety profile.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.[7][12][13][14]

Protocol 4.1: p24 Antigen Capture ELISA [7][13][14]

  • Cell Infection: Seed susceptible cells (e.g., MT-4 or CEM-SS) in a 96-well plate. Treat the cells with various concentrations of the test compound for 2 hours. Infect the cells with a known titer of HIV-1.

  • Incubation: Incubate the infected cells for 3-5 days at 37°C in a CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a p24 standard curve to the plate and incubate.

    • Wash the plate and add a biotinylated detector antibody.

    • Wash again and add streptavidin-HRP.

    • Add a TMB substrate, stop the reaction, and read the absorbance at 450 nm.

  • Data Analysis: Quantify the p24 concentration in the samples using the standard curve. Calculate the EC50 (50% effective concentration) for each compound.

Cytotoxicity Assay (MTT Assay)

It is critical to ensure that the observed antiviral activity is not a result of the compound being toxic to the host cells. The MTT assay is a widely used colorimetric assay to assess cell viability.[5][15][16][17]

Protocol 4.2: MTT Cell Viability Assay [5][15][17]

  • Cell Seeding: Seed host cells (the same type used in the antiviral assay) in a 96-well plate at a suitable density.

  • Compound Treatment: Add various concentrations of the test compound to the cells and incubate for the same duration as the antiviral assay (e.g., 3-5 days).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) for each compound. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of a compound.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are essential for optimizing the lead compounds. For the indole-2-carboxylic acid scaffold, several key positions can be modified to improve potency and drug-like properties.

Key Positions for Modification
  • C3 Position: Introduction of a long branch at the C3 position of the indole core can enhance interactions with a hydrophobic cavity near the active site of the integrase.[8][18]

  • C5 and C6 Positions: Substitutions at these positions can modulate electronic properties and provide additional interactions with the enzyme or viral DNA. For example, a C6-halogenated benzene ring can engage in π–π stacking with viral DNA.[5][6][7]

  • N1 Position: Modification of the indole nitrogen can influence solubility, cell permeability, and metabolic stability.

  • Carboxylic Acid Bioisosteres: While the carboxylic acid is crucial for chelating the Mg2+ ions, exploring bioisosteric replacements can sometimes improve pharmacokinetic properties. However, it has been noted that replacing the carboxylic acid is often not well-tolerated.

Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis & Iteration A Synthesize Core Scaffold (Indole-2-carboxylic acid) B Create Focused Library (Derivatize at C3, C5, C6, N1) A->B C Biochemical Assays (Strand Transfer IC50) B->C D Cellular Assays (p24 EC50, MTT CC50) C->D E Calculate Selectivity Index (SI = CC50 / EC50) D->E F Analyze SAR Trends E->F G In Silico Modeling (Docking Studies) F->G H Design Next Generation of Compounds G->H H->B Iterative Optimization

Caption: Iterative workflow for SAR-driven optimization of indole-2-carboxylic acid based INSTIs.

Conclusion

The indole-2-carboxylic acid scaffold represents a validated and promising starting point for the development of novel HIV-1 integrase inhibitors. The synthetic accessibility of this scaffold, combined with its favorable interactions with the integrase active site, provides a fertile ground for medicinal chemistry efforts. By employing the detailed protocols and strategic framework outlined in this guide, researchers can systematically synthesize, evaluate, and optimize indole-2-carboxylic acid derivatives, with the ultimate goal of identifying new clinical candidates to combat the global HIV/AIDS epidemic.

References

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Application

Application Note: HPLC Method Development and Validation for the Purity Analysis of 4-Bromo-5-fluoro-1H-indole-2-carboxylic Acid

Introduction & Scope 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a highly functionalized indole derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a highly functionalized indole derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. The presence of multiple halogens (bromine and fluorine) on the indole core, combined with an ionizable carboxylic acid moiety, presents unique analytical challenges. During synthesis, positional isomers (e.g., 5-bromo-4-fluoro or 6-bromo-5-fluoro analogs) and des-halogenated impurities can form.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to separate 4-bromo-5-fluoro-1H-indole-2-carboxylic acid from its process-related impurities. The protocol is engineered to be a self-validating system, fully compliant with the modernization allowances of United States Pharmacopeia (USP) General Chapter <621>[2] and the validation frameworks of ICH Q2(R2)[3].

Physicochemical Rationale & Causality (Expertise & Experience)

A successful chromatographic method cannot be developed through trial and error; it must be grounded in the physicochemical properties of the analyte.

  • Ionization Suppression (The "Why" behind the pH): The carboxylic acid group on the indole ring has a pKa of approximately 3.5 to 4.0. If analyzed at a neutral pH, this moiety will ionize into a carboxylate anion ( COO− ). This leads to secondary electrostatic interactions with residual silanols on the silica-based stationary phase, resulting in severe peak tailing, retention time drift, and poor resolution. By utilizing 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier, the pH is driven down to ~2.0. This is more than 2 units below the pKa, ensuring the analyte remains fully protonated and neutral ( COOH ). This forces the molecule to partition purely based on hydrophobicity, yielding sharp, symmetrical peaks.

  • Selectivity and Halogenated Isomers: Bromine is a large, highly lipophilic atom, while fluorine is highly electronegative and smaller. Positional isomers of this compound possess nearly identical molecular weights but exhibit subtle differences in their hydrophobic surface area and dipole moments. A superficially porous particle (SPP) C18 column is selected to provide high theoretical plate counts (efficiency) at lower backpressures, allowing a shallow gradient of acetonitrile to exploit these minute structural differences for baseline resolution.

Experimental Protocol

Reagents and Materials
  • Analyte: 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Purified Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

The following conditions have been optimized for maximum resolution and reproducibility.

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3 µm (Superficially Porous Particle)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C (Thermostatted to ensure retention stability)
Detection UV at 225 nm (Optimal absorbance for the indole chromophore)
Needle Wash Water:Acetonitrile (50:50, v/v)
Gradient Elution Program

A gradient approach is mandatory to elute highly retained lipophilic impurities while maintaining resolution for early-eluting polar degradants[4].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold to focus the analyte band
2.08020Start of gradient
15.04060Shallow linear ramp for isomer separation
20.01090Column wash phase
22.01090Hold wash
22.18020Return to initial conditions
28.08020Re-equilibration
Step-by-Step Sample Preparation

To ensure a self-validating protocol, all preparations must prevent solvent-mismatch phenomena (e.g., peak splitting).

  • Diluent Preparation: Mix equal volumes of Milli-Q Water and HPLC-Grade Acetonitrile (50:50, v/v). Degas ultrasonically for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the 4-bromo-5-fluoro-1H-indole-2-carboxylic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Sample Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to prevent membrane adsorption artifacts.

System Suitability & Method Validation Criteria

Before analyzing unknown samples, the chromatographic system must be verified. The following criteria align with ICH Q2(R2) guidelines for the validation of analytical procedures[3] and USP <621> requirements[2].

ParameterAcceptance CriteriaMechanistic Rationale
Resolution ( Rs​ ) 2.0 (between analyte and closest isomer)Guarantees baseline separation for accurate integration.
Tailing Factor ( Tf​ ) 1.5Confirms adequate suppression of silanol interactions via low pH.
Injection Precision %RSD 2.0% (n=6 injections)Validates autosampler accuracy and integration consistency.
Theoretical Plates ( N ) 5000Verifies the kinetic efficiency and packing integrity of the column.
Signal-to-Noise (S/N) 10 for LOQ, 3 for LODEnsures quantitative reliability at trace impurity levels[5].

Analytical Workflow Visualization

HPLC Method Development and Validation Workflow for Indole Derivatives.

Troubleshooting & Mechanistic Insights

  • Issue: Peak Splitting or Broadening.

    • Cause: Injection solvent mismatch. If the sample is dissolved in 100% Acetonitrile (a strong solvent) while the initial mobile phase is 80% aqueous, the analyte will travel rapidly through the column head before partitioning, causing band broadening.

    • Solution: Always match the sample diluent to the initial gradient conditions (or slightly weaker). The 50:50 Water:ACN diluent strikes a balance between analyte solubility and focusing at the column head.

  • Issue: Retention Time Drift.

    • Cause: Inadequate equilibration or volatile loss of TFA. TFA can evaporate from the mobile phase reservoir over time, causing the pH to slowly rise. As pH approaches the pKa of the carboxylic acid, the ratio of ionized to unionized molecules fluctuates, causing retention times to shift.

    • Solution: Prepare fresh mobile phases every 48 hours and use tightly capped reservoirs with proper venting. Ensure a minimum of 10 column volumes of equilibration before the first injection.

References

  • Understanding the Latest Revisions to USP <621> - Agilent Technologies. White paper on the modernization of LC methods and lifecycle management. Available at: [Link][4]

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Global framework for ensuring the reliability of analytical testing methods. Available at: [Link][3]

Sources

Method

Application Note: 4-Bromo-5-fluoro-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Executive Summary In modern drug discovery, the rational design of small molecules heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile synthetic handles. 4-Bromo-5-fluoro-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of small molecules heavily relies on privileged scaffolds that offer predictable pharmacokinetics and versatile synthetic handles. 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS: 1864058-23-0) has emerged as a highly valuable molecular building block (MBB)[1]. By combining the classic indole-2-carboxylate pharmacophore with precise halogenation, this compound enables the rapid generation of diverse libraries targeting complex transmembrane proteins, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels[2][3]. This technical guide details the physicochemical rationale behind its structural design, its primary applications, and self-validating protocols for its late-stage functionalization.

Structural & Physicochemical Rationale

The specific substitution pattern of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is not arbitrary; it is a calculated design choice to optimize both target affinity and drug-like properties.

  • C2-Carboxylic Acid (The Anchor): The carboxylic acid moiety serves as the primary anchoring point. In medicinal chemistry, it is typically converted into an amide or ester to mimic amino acid residues or to establish critical hydrogen-bonding networks with basic residues (e.g., Arginine/Lysine) within receptor binding pockets[4].

  • C5-Fluorine (Metabolic Shielding & Electronic Modulation): Fluorine substitution at the 5-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at one of the most electron-rich positions of the indole ring, thereby increasing the molecule's half-life. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent indole N-H, enhancing its capacity as a hydrogen bond donor.

  • C4-Bromine (Orthogonal Synthetic Handle): The bromine atom provides a critical handle for Late-Stage Functionalization (LSF). Because of its position adjacent to the C5-fluorine, the C4-bromine forces subsequent cross-coupling substituents (e.g., aryl or alkyl groups) out of the indole plane. This induced three-dimensional complexity is highly effective for probing deep, lipophilic allosteric pockets[3].

Quantitative Data Summary

The following table summarizes the key physicochemical properties and predictive metrics for the unconjugated building block[1]:

PropertyValueImplication for Drug Design
Molecular Formula C9H5BrFNO2Provides a low-molecular-weight starting point (Lead-like).
Monoisotopic Mass 256.95 DaLeaves ample mass budget (<500 Da) for downstream coupling.
Predicted XlogP 2.7Optimal lipophilicity for passive membrane permeability.
Predicted CCS [M+H]+ 145.6 ŲCompact collision cross-section; useful for ion-mobility MS tracking.
Hydrogen Bond Donors 2 (N-H, O-H)Strong interaction potential within target active sites.

Key Applications in Medicinal Chemistry

A. Complement Component 5a Receptor (C5aR) Antagonists

The C5a receptor (C5aR/CD88) is a GPCR implicated in severe inflammatory and autoimmune diseases. Indole-2-carboxylic acid derivatives have been extensively patented as potent C5aR antagonists[3]. In these architectures, the C2-position is typically coupled to a basic amine to anchor the molecule, while the C4-bromine is substituted via Suzuki-Miyaura coupling to create a bulky, lipophilic vector that blocks the orthosteric/allosteric binding of the pro-inflammatory C5a peptide[3].

C5aRPathway Ligand Complement C5a (Pro-inflammatory) Receptor C5a Receptor (C5aR/CD88) (GPCR) Ligand->Receptor Binds Orthosteric Site Antagonist Indole-based C5aR Antagonist (e.g., C4-Substituted) Antagonist->Receptor Allosteric/Orthosteric Blockade Inhibition Blockade of Signaling Antagonist->Inhibition GProtein Gi/Go Protein Activation Receptor->GProtein Activation Calcium Intracellular Ca2+ Mobilization GProtein->Calcium Chemotaxis Neutrophil Chemotaxis & Inflammation Calcium->Chemotaxis Inhibition->GProtein Prevents

Fig 1: Mechanism of action for indole-based C5aR antagonists in inflammatory signaling.

B. Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Modulators

Enhancing α7 nAChR activity is a major therapeutic strategy for cognitive impairments in Alzheimer's disease and schizophrenia[4]. Halogenated indole carboxylates, when coupled with rigid bicyclic amines (such as quinuclidine derivatives), act as potent modulators of these ion channels[2]. The C5-fluorine increases CNS penetration by modulating the overall polar surface area, while the C4-bromine allows for fine-tuning of the molecule's interaction with the receptor's allosteric sites[2][4].

Experimental Workflows & Protocols

To maximize the utility of this building block, a divergent synthetic strategy is employed. The C2-carboxylic acid is first functionalized to establish the core pharmacophore, followed by late-stage activation of the C4-bromine.

SyntheticWorkflow Start 4-Bromo-5-fluoro-1H-indole- 2-carboxylic acid Amide Amide Coupling (HATU, DIPEA, Amine) Start->Amide Pathway A Ester Esterification (Alcohol, EDC, DMAP) Start->Ester Pathway B Intermediate C2-Functionalized Intermediate Amide->Intermediate Ester->Intermediate Suzuki Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Intermediate->Suzuki C4-Br Activation Buchwald Buchwald-Hartwig (Pd2(dba)3, Amine) Intermediate->Buchwald C4-Br Activation Final1 C4-Aryl/Alkyl Derivatives Suzuki->Final1 Final2 C4-Amino Derivatives Buchwald->Final2

Fig 2: Divergent synthetic workflow for late-stage functionalization of the indole core.

Protocol A: C2-Amide Coupling (Pharmacophore Anchoring)

Objective: High-yielding formation of a C2-amide without epimerization of chiral amine partners. Causality: HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive HOAt ester. This is crucial for electron-deficient, sterically hindered indoles, ensuring the reaction proceeds to completion at room temperature.

  • Activation: In an oven-dried flask under N₂, dissolve 4-bromo-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Note: DIPEA is used as it is a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating: look for the disappearance of the starting material mass ( m/z 257[M+H]+) and the emergence of the product mass. The retention of the 1:1 isotopic pattern (due to ⁷⁹Br/⁸¹Br) confirms the bromine handle remains intact.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 10% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C4

Objective: Introduction of aryl/heteroaryl groups at the sterically hindered C4 position. Causality: The C4 position is sterically constrained by the adjacent C5-fluorine and C3-proton. Pd(dppf)Cl₂ is utilized because the dppf ligand provides a large bite angle, which significantly accelerates the rate-limiting reductive elimination step in hindered systems.

  • Setup: In a Schlenk tube, combine the C2-functionalized intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Rigorous deoxygenation is mandatory to prevent the oxidation of the active Pd(0) species to inactive Pd(II). Water is essential to dissolve K₂CO₃, which subsequently coordinates with the boronic acid to form the reactive "ate" complex required for transmetalation.

  • Catalysis: Backfill with N₂ and quickly add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90°C for 12 hours.

  • IPC & Isolation: Analyze the crude mixture via LC-MS. Successful coupling is validated by the complete loss of the 1:1 bromine isotopic pattern, replaced by a single distinct product mass peak. Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

References

  • US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS. Google Patents.3

  • US9434724B2 - Quinuclidines for modulating alpha 7 activity. Google Patents. 2

  • Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. ACS Medicinal Chemistry Letters. 4

  • 4-bromo-5-fluoro-1h-indole-2-carboxylic acid - PubChemLite. Université du Luxembourg. 1

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the bromination of fluoroindoles

Welcome to the Technical Support Center for Fluoroindole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of brominating fluorine-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluoroindole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of brominating fluorine-substituted indoles. Whether you are synthesizing precursors for bacterial behavior modulators or developing novel influenza PB2 cap-binding inhibitors, achieving high regioselectivity and yield is critical. This guide synthesizes field-proven protocols with mechanistic causality to ensure your experiments are reproducible and self-validating.

Part 1: Mechanistic Logic & Core Principles

The bromination of indoles typically proceeds via an electrophilic aromatic substitution (EAS). The C-3 position is intrinsically the most nucleophilic site due to the stabilization of the resulting σ -complex (Wheland intermediate) by the adjacent nitrogen atom's lone pair.

However, introducing a fluorine atom (e.g., 5-fluoroindole or 7-fluoroindole) complicates the electronic landscape. Fluorine exerts a strong electron-withdrawing inductive effect (-I) that generally deactivates the indole core, yet it can also donate electron density via resonance (+M) to specific positions. Because of this delicate electronic balance, using highly reactive molecular bromine (Br₂) often leads to uncontrolled polybromination.

Therefore, N-bromosuccinimide (NBS) is the gold standard reagent for achieving precise C-3 monobromination under mild conditions (). If stoichiometry and temperature are not strictly controlled, the reaction can overshoot, forming 3,3-dibromo intermediates that rapidly hydrolyze into unwanted oxindole byproducts.

Mechanism Start Fluoroindole + NBS PiComplex π-Complex / Bromonium Ion Start->PiComplex Electrophilic Attack Wheland σ-Complex (Wheland Intermediate) at C-3 Position PiComplex->Wheland C-3 Addition Product 3-Bromo-fluoroindole (Desired Product) Wheland->Product -H+ (Deprotonation) Side1 3,3-Dibromo Intermediate Product->Side1 Excess NBS / High Temp Side2 Oxindole Byproducts (Hydrolysis) Side1->Side2 +H2O

Mechanistic pathway of fluoroindole bromination and potential byproduct formation.

Part 2: Standard Operating Procedure (SOP)

Self-Validating Protocol for Regioselective C-3 Bromination This methodology is optimized for mono- and di-fluoroindole derivatives, which are heavily utilized in the synthesis of antiviral and antibacterial pharmaceutical agents (;).

  • Preparation : Dissolve 1.0 equivalent of the fluoroindole substrate in anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-coordinating solvent that minimizes solvent-electrophile interactions, keeping the NBS reactivity predictable.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy suppresses the activation energy required for secondary bromination events, locking the regioselectivity to the highly favored C-3 position.

  • Electrophile Addition : Dissolve 1.0 to 1.05 equivalents of NBS in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the brominating agent, preventing the localized excess that leads to 3,3-dibromoindolenine formation.

  • Reaction Monitoring : Stir for 1 to 18 hours. Validate completion using TLC or LC-MS.

    • Causality: The complete disappearance of the starting material validates the primary reaction phase. Do not quench until conversion is confirmed.

  • Quench & Work-up : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Causality: Na₂S₂O₃ instantly reduces any unreacted electrophilic bromine species into harmless bromide salts, serving as a self-validating safety step that prevents further reaction during solvent evaporation.

Workflow Step1 1. Preparation Dissolve fluoroindole in anhydrous solvent Step2 2. Temp Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Reagent Addition Dropwise addition of NBS (1.0 - 1.05 eq) Step2->Step3 Step4 4. Reaction Monitor via TLC/LC-MS (1 - 18 hours) Step3->Step4 Step5 5. Work-up Quench & Extract (Na2S2O3 / EtOAc) Step4->Step5

Standard experimental workflow for the regioselective C-3 bromination of fluoroindoles.

Part 3: Troubleshooting FAQs

Q1: I am observing significant formation of oxindole byproducts. How can I prevent this? A1: Oxindole formation is a classic symptom of over-bromination followed by hydrolysis. When excess NBS is present or temperatures are too high, the 3-bromo-fluoroindole undergoes a second bromination at C-3, forming a highly reactive 3,3-dibromoindolenine intermediate. Upon exposure to trace water during your work-up, this intermediate hydrolyzes into an oxindole. Solution: Strictly limit NBS to 1.0–1.05 equivalents. Ensure your solvent is strictly anhydrous, and maintain the reaction temperature at or below 0 °C during the addition phase.

Q2: My reaction with 5,7-difluoroindole is sluggish and incomplete after 2 hours. Should I add more NBS? A2: No. Adding more NBS will drastically increase the risk of polybromination. The sluggish kinetics are due to the cumulative inductive electron-withdrawing effects of multiple fluorine atoms, which deactivate the indole core toward electrophilic attack. Solution: Instead of increasing equivalents, allow the reaction to warm to room temperature and extend the reaction time. This approach was successfully validated in the synthesis of influenza PB2 inhibitors, where 5,7-difluoro-1-tosyl-indole required 18 hours at room temperature for complete conversion ().

Q3: How do I direct bromination to the C-2 position instead of C-3? A3: The intrinsic electronic bias of the indole ring strongly favors C-3. To brominate at C-2, you must first block the C-3 position (e.g., with a methyl or formyl group) or utilize a directing group on the indole nitrogen. Alternatively, lithiation of an N-protected fluoroindole (using LDA or n-BuLi at -78 °C) followed by quenching with a mild bromine source (like 1,2-dibromotetrafluoroethane) can selectively yield the C-2 bromo derivative.

Part 4: Optimization Matrix

To facilitate rapid experimental design, consult the following quantitative data matrix for optimizing your specific fluoroindole substrate.

SolventTemperatureNBS Eq.Substrate ProfileMechanistic Rationale & Expected Outcome
DCM (Anhydrous)0 °C to RT1.00 - 1.05Mono-fluoroindolesNon-coordinating solvent minimizes side reactions. High yield of 3-bromo product.
DCM (Anhydrous)RT1.05Di-fluoroindolesExtended time required (up to 18h) to overcome strong inductive deactivation.
DMF 0 °C1.05Sterically hinderedPolar aprotic nature enhances NBS solubility and electrophilicity; faster kinetics.
THF -78 °C to 0 °C1.00Highly activatedLow temp in a coordinating solvent suppresses di-bromination in electron-rich systems.
References
  • Controlling bacterial behavior with indole-containing natural products and derivatives . Tetrahedron (PubMed Central, National Institutes of Health). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region . Journal of Medicinal Chemistry (PubMed Central, National Institutes of Health). Available at:[Link]

Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis for Substituted Anilines

Welcome to the Advanced Technical Support Center for the Fischer Indole Synthesis (FIS). As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we address the complex st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the Fischer Indole Synthesis (FIS). As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we address the complex steric and electronic variables introduced by substituted anilines. By understanding the mechanistic causality behind reaction failures, you can logically deduce the correct catalyst, solvent, and thermal conditions to rescue your yield.

Diagnostic Triage Workflow

Before adjusting your protocol, you must identify the primary failure mode dictated by your substrate's electronic and steric profile.

FIS_Troubleshooting Start Low Indole Yield Check Analyze Aniline Substituent Start->Check EWG Electron-Withdrawing (e.g., -NO2, -Cl) Check->EWG EDG Electron-Donating (e.g., -OMe) / N-acyl Check->EDG Meta Meta-Substituted Check->Meta EWG_Mech High Activation Energy for [3,3]-Rearrangement EWG->EWG_Mech EDG_Mech Competing Heterolytic N-N Cleavage EDG->EDG_Mech Meta_Mech Poor Regioselectivity (4- vs 6-isomer) Meta->Meta_Mech EWG_Fix Use Strong Acid (PPA or ZnCl2, 80-140°C) EWG_Mech->EWG_Fix EDG_Fix Use Mild Acid (AcOH, Lower Temp) EDG_Mech->EDG_Fix Meta_Fix Use Eaton's Reagent (P2O5/MeSO3H) Meta_Mech->Meta_Fix

Diagnostic workflow for troubleshooting Fischer Indole Synthesis based on aniline substituents.

Troubleshooting Guides & FAQs

Q1: I am using an aniline with an electron-withdrawing group (EWG) like -NO₂, -Cl, or -CF₃. My hydrazone forms perfectly, but the cyclization yield is abysmal (<10%). What is the mechanistic cause, and how do I overcome it?

A1: Causality: EWGs pull electron density away from the aromatic ring and the hydrazine moiety. This electronic depletion stabilizes the N–N bond in the Nα-protonated ene-hydrazine intermediate, significantly increasing the activation energy required to initiate the critical [3,3]-sigmatropic rearrangement[1]. Because the rearrangement is the rate-determining step, standard acidic conditions (like glacial acetic acid) simply do not provide enough driving force.

Solution: You must force the protonation and subsequent rearrangement by drastically increasing the Brønsted or Lewis acidity of your medium. Switch to Polyphosphoric Acid (PPA) or anhydrous Zinc Chloride (ZnCl₂) and elevate the temperature to 80–140 °C[2]. The high viscosity and potent proton-donating capability of PPA effectively trap the intermediate, driving the equilibrium toward the indole product.

Q2: My starting material is a meta-substituted aniline. I am getting a nearly 1:1 mixture of 4-substituted and 6-substituted indoles. How can I control the regioselectivity?

A2: Causality: When an unsymmetrical meta-substituted phenylhydrazone tautomerizes, it can cyclize at either of the two available ortho positions on the aromatic ring. The direction of the [3,3]-sigmatropic rearrangement is dictated by a competition between steric hindrance and the acidity of the medium[3].

Solution: To exclusively favor the less sterically hindered 6-substituted indole, utilize Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). The P₂O₅ acts as a potent desiccant, while the highly acidic, tightly coordinated medium amplifies steric differentiation during the transition state, forcing the cyclization away from the sterically crowded 4-position[4].

Q3: I am using an aniline with strong electron-donating groups (EDGs) or an N-acyl substituent. Instead of the expected indole, my reaction mixture turns into a tarry mess with cleaved amines. Why?

A3: Causality: While EDGs generally lower the activation energy for the [3,3]-rearrangement, excessive electron donation—or the presence of an N-acyl group—can over-stabilize the iminylcarbocation intermediate. This diverts the reaction pathway entirely. Instead of undergoing the concerted sigmatropic shift, the N–N bond undergoes heterolytic cleavage prematurely[5]. This dissociative pathway destroys the substrate and leads to complex decomposition mixtures.

Solution: You must suppress the dissociative pathway by modulating the electronics of your system. Use much milder acids (e.g., dilute acetic acid) and lower the reaction temperature. Avoid Lewis acids like ZnCl₂ for these specific substrates, as they will accelerate the unwanted heterolytic cleavage.

Quantitative Catalyst & Yield Optimization

Use the following empirical data to select the appropriate catalytic system based on your aniline's substitution pattern.

Substituent TypeExampleDominant Mechanistic ChallengeRecommended CatalystExpected Yield Range
Strong EWG -NO₂, -CF₃High activation energy for sigmatropic shiftPPA or ZnCl₂ (Reflux)60 - 85%
Mild EWG / Halogen -Cl, -BrModerate activation energy barrierHCl or ZnCl₂75 - 90%
Meta-Substituted m-CH₃Regioselectivity (mixture of isomers)Eaton's Reagent70 - 85% (Single Isomer)
Strong EDG / Amido -OMe, N-AcylHeterolytic N-N bond cleavageDilute AcOH (Mild heat)40 - 70%

Mechanistic Divergence Pathway

Understanding the exact point of failure is critical for rational optimization. The diagram below illustrates where EWG and EDG substrates diverge from the desired pathway.

FIS_Mechanism Hydrazone Phenylhydrazone EneHydrazine Nα-Protonated Ene-hydrazine Hydrazone->EneHydrazine H+ / Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Favored by EWG/Alkyl Cleavage Heterolytic N-N Cleavage EneHydrazine->Cleavage Favored by EDG/N-acyl Indole Indole + NH3 Sigmatropic->Indole Re-aromatization Decomp Dissociative Byproducts Cleavage->Decomp

Mechanistic divergence in Fischer Indole Synthesis: [3,3]-rearrangement vs. N-N cleavage.

Self-Validating Experimental Protocols

A robust protocol should tell you if it is working while you are running it. The following Standard Operating Procedures (SOPs) include built-in validation checkpoints.

Protocol A: Acid-Catalyzed FIS of Electron-Deficient Anilines (Using PPA)

Target: Overcoming high activation energies in EWG-substituted substrates[2].

  • Hydrazone Formation: Dissolve 1.0 eq of the EWG-substituted phenylhydrazine (e.g., 2-chloro-4-iodophenylhydrazine) and 1.1 eq of the ketone in absolute ethanol. Stir at room temperature.

    • Validation Checkpoint: The solution will undergo a distinct bathochromic shift (turning yellow/orange). TLC (ninhydrin stain) should confirm the complete consumption of the primary amine.

  • Cyclization: Transfer the isolated hydrazone to a mechanical stirrer-equipped flask. Add Polyphosphoric Acid (PPA) at 10–20 times the weight of the hydrazone. Heat the mixture in an oil bath at 80–100 °C for 30–60 minutes.

    • Validation Checkpoint: The mixture will become exceptionally viscous and darken. The evolution of ammonia gas (detectable via damp pH paper over the flask mouth) confirms aromatization is occurring.

  • Quench & Work-up: Remove from heat and carefully pour the hot, viscous mixture over crushed ice with vigorous stirring.

    • Validation Checkpoint: The PPA will hydrolyze into phosphoric acid, rapidly breaking the viscosity. The crude substituted indole will crash out of the aqueous phase as a distinct precipitate.

  • Isolation: Neutralize the aqueous suspension with saturated NaHCO₃ until pH ~7.5, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Regioselective FIS of Meta-Substituted Anilines (Using Eaton's Reagent)

Target: Forcing exclusive formation of the 6-substituted indole isomer[4].

  • Setup: Dissolve the meta-substituted phenylhydrazone in a minimal volume of sulfolane or dichloromethane. Note: Dilution prevents the harsh degradation typically seen with neat strong acids.

  • Acid Addition: Cool the flask to 0 °C. Slowly dropwise add Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid).

    • Validation Checkpoint: The P₂O₅ acts as an internal desiccant. You will observe a rapid color change without the immediate tarring associated with Lewis acids.

  • Heating & Monitoring: Allow the reaction to warm to room temperature, then gently heat if necessary.

    • Validation Checkpoint: Pull an aliquot for GC-MS or NMR after 2 hours. You should observe a >9:1 ratio favoring the 6-substituted isomer over the 4-substituted isomer due to the intense steric environment created by the reagent.

  • Isolation: Quench carefully into ice water, neutralize with ammonium hydroxide, and extract with dichloromethane.

References

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. Source: MDPI URL:[Link]

  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles Source: Research with NJ URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and purification strategies in a practical, question-and-answer format to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fischer Indole Synthesis & Saponification Route

This two-step approach, involving the Fischer indole synthesis to form an ester precursor followed by hydrolysis, is a common and effective method. However, it is not without its challenges, particularly due to the electron-withdrawing nature of the bromo and fluoro substituents.

Q1: My Fischer indole cyclization to produce the ethyl ester precursor (ethyl 4-bromo-5-fluoro-1H-indole-2-carboxylate) is giving a very low yield. What are the likely causes?

A1: Low yields in this specific Fischer indole synthesis are often attributable to the electronic properties of the starting phenylhydrazine and the harshness of the reaction conditions required for cyclization.

  • Causality & Expertise: The Fischer indole synthesis involves an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][2] The starting (4-bromo-5-fluorophenyl)hydrazine contains two electron-withdrawing groups (-Br and -F), which deactivate the benzene ring. This deactivation makes the key cyclization step more difficult, requiring more forcing conditions (stronger acids, higher temperatures) than for electron-rich systems.[3] These harsh conditions can, in turn, lead to degradation of the starting material or product.

  • Troubleshooting & Optimization:

    • Choice of Acid Catalyst: While various Brønsted and Lewis acids can be used, polyphosphoric acid (PPA) or a mixture of PPA and an appropriate solvent is often effective for deactivated systems as it provides a strong acidic medium and can be used at elevated temperatures.[1][2][4] Zinc chloride (ZnCl₂) is another common Lewis acid catalyst.[1][5] Experimenting with the choice and amount of catalyst is crucial.

    • Temperature Control: A careful balance is needed. The temperature must be high enough to drive the cyclization but not so high as to cause significant decomposition. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction by TLC or LC-MS, only increasing the temperature if the reaction is not proceeding.

    • Reaction Time: Prolonged reaction times at high temperatures can lead to byproduct formation. Monitor the reaction to determine the optimal time for completion without significant degradation.

    • Alternative One-Pot Procedures: In some cases, the hydrazone is formed in situ without isolation by heating the arylhydrazine and the pyruvate derivative (e.g., ethyl pyruvate) directly in the acidic medium.[1] This can simplify the workflow and may improve yields by immediately cyclizing the formed hydrazone.

Q2: I've successfully synthesized the indole-2-carboxylic acid, but I'm observing a significant amount of a major byproduct that I believe is the decarboxylated compound (4-bromo-5-fluoro-1H-indole). How can I prevent this?

A2: Decarboxylation is the most common and problematic side reaction for indole-2-carboxylic acids. It is highly sensitive to heat and acid, conditions that are often encountered during the final workup step (acidification) of the saponification.[6][7]

  • Causality & Expertise: The mechanism involves the protonation of the indole ring, most likely at the C3 position, which facilitates the loss of carbon dioxide from the C2 position to regenerate the aromatic indole system. The electron-rich nature of the indole ring makes it susceptible to this electrophilic attack. Elevated temperatures dramatically accelerate this process.[8]

  • Troubleshooting & Optimization:

    • Strict Temperature Control During Acidification: This is the most critical parameter. After the saponification is complete, the reaction mixture must be thoroughly cooled, ideally to 0-5 °C in an ice bath, before and during the slow, dropwise addition of acid.[7] This minimizes the thermal energy available to overcome the activation barrier for decarboxylation.

    • Avoid Localized Hot Spots: On larger scales, the heat generated from the acid-base neutralization can be significant. Ensure vigorous stirring during acidification to dissipate heat and prevent localized areas of high temperature.[7]

    • pH Control: Do not over-acidify. Adjust the pH only to the point where the carboxylic acid precipitates completely (typically pH 3-4).[7] A highly acidic environment will promote decarboxylation.

    • Choice of Hydrolysis Conditions: While NaOH in aqueous methanol is common, milder conditions can sometimes be used. However, for complete hydrolysis, reflux is often necessary. The key is to cool the mixture sufficiently before the acidic workup.

dot

G Key Reaction & Side Reaction in Saponification cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Ester Ethyl 4-bromo-5-fluoro- 1H-indole-2-carboxylate Salt Sodium Carboxylate Salt (in solution) Ester->Salt 1. NaOH, MeOH/H₂O, Reflux Acid Target Product: 4-bromo-5-fluoro-1H- indole-2-carboxylic acid (precipitate) Salt->Acid 2. Cool to 0-5°C 3. HCl (aq) to pH 3-4 Decarboxylated Byproduct: 4-bromo-5-fluoro-1H-indole Acid->Decarboxylated Decarboxylation (-CO₂) Conditions Critical Control Point: Excess Heat and/or Acid during workup promotes this side reaction. Conditions->Decarboxylated

Caption: Main pathway and decarboxylation side reaction.

Q3: The hydrolysis of my ethyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is incomplete, and I see starting material in my final product. How can I improve this?

A3: Incomplete hydrolysis (saponification) means the ester has not been fully converted to the carboxylate salt before acidification.

  • Causality & Expertise: Saponification is a bimolecular nucleophilic acyl substitution reaction. Its rate depends on the concentration of both the ester and the hydroxide, as well as temperature. Steric hindrance or poor solubility can slow the reaction.

  • Troubleshooting & Optimization:

    • Increase Reaction Time: The most straightforward solution is to extend the reflux time. Monitor the reaction's progress by TLC or LC-MS until the starting material spot/peak is no longer visible. A 30-minute reflux is a starting point, but it may require several hours.[7]

    • Ensure Sufficient Base: Use a molar excess of sodium hydroxide (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.

    • Solvent System: The use of a co-solvent like methanol or ethanol with water is crucial to dissolve the organic ester, allowing it to interact with the aqueous hydroxide.[7][9] Ensure the starting material is fully dissolved at the reflux temperature.

    • Check Reagent Quality: Verify the concentration and quality of your sodium hydroxide solution.

Parameter Standard Condition Troubleshooting Action Rationale
Base (NaOH) 1.5 eqIncrease to 2.0-2.5 eqDrives equilibrium towards product formation.
Solvent MeOH / H₂O (1:1)Ensure complete dissolutionImproves contact between ester and hydroxide.
Temperature RefluxMaintain consistent refluxProvides activation energy for the reaction.
Time 30 minIncrease to 2-4 hours (monitor by TLC/LC-MS)Allows the reaction to proceed to completion.[7]
Workup Cool to 40°C before acidCool to 0-5°C before acid CRITICAL: Prevents decarboxylation side reaction.[7]
Table 1. Troubleshooting Parameters for Saponification.
Section 2: Alternative Synthetic Strategies & Associated Side Reactions

Q4: I am attempting to directly brominate a 5-fluoro-1H-indole-2-carboxylic acid precursor. How can I achieve regioselectivity for the C4 position?

A4: Achieving regioselective C4 bromination on an indole ring is exceptionally difficult due to the inherent reactivity of the heterocyclic core.

  • Causality & Expertise: The pyrrole ring of indole is highly electron-rich and extremely reactive towards electrophiles. Substitution occurs preferentially at the C3 position, which is the most nucleophilic site.[3] If the C3 position is blocked, substitution may occur at other positions, but controlling it to favor C4 over C6 or C7 is a significant challenge. The directing effects of the existing -F at C5 and -COOH at C2 will also influence the outcome. Direct bromination with agents like Br₂ or N-bromosuccinimide (NBS) will almost certainly lead to a mixture of products, with C3-bromination being a likely major side reaction if that position is available.

  • Recommended Strategy: Direct bromination is not the recommended route for synthesizing this specific isomer. A strategy that builds the ring with the substituents already in place, such as the Fischer indole synthesis starting from (4-bromo-5-fluorophenyl)hydrazine, is far more reliable and avoids these regioselectivity issues.

dot

G Regioselectivity challenges in direct bromination. indole C3 p3->C3 Most Reactive (Kinetically Favored) C4 p4->C4 Desired Position (Difficult to achieve directly) C6 p6->C6 Possible Side Reaction C7 p7->C7 Possible Side Reaction

Caption: Regioselectivity challenges in direct bromination.

(Note: The above DOT script uses an image link for the chemical structure as Graphviz cannot render chemical structures natively. The image URL is a placeholder for visualization purposes.)

Section 3: Purification

Q5: My final, isolated 4-bromo-5-fluoro-1H-indole-2-carboxylic acid is an off-white or pinkish solid. What causes this color and how can I remove it?

A5: Color impurities in indole chemistry are very common and typically arise from trace oxidation or polymerization of the electron-rich indole ring.

  • Causality & Expertise: Indoles can be sensitive to air, light, and trace acid, which can catalyze the formation of colored oligomeric or oxidized species. Even a very small amount of these highly colored byproducts can impart significant color to the bulk material.

  • Troubleshooting & Purification Protocol:

    • Recrystallization: This is the most effective method for removing trace colored impurities.[10] A mixed solvent system is often required.

      • Recommended Solvents: A good starting point is an alcohol/water system (e.g., ethanol/water or methanol/water) or ethyl acetate/hexanes.

    • Activated Carbon (Charcoal) Treatment: If the color is persistent, a charcoal treatment during recrystallization can be very effective.

    • Inert Atmosphere: During purification and subsequent handling, keeping the material under an inert atmosphere (N₂ or Ar) can prevent further oxidation.

Experimental Protocols
Protocol 1: Robust Saponification and Acidification

This protocol is optimized to maximize hydrolysis while minimizing the decarboxylation side reaction.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Saponification: Add sodium hydroxide (2.0 eq) to the solution. Heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Cooling (Critical Step): Once the reaction is complete, cool the flask to room temperature, and then place it in an ice-water bath. Allow the solution to cool to between 0 °C and 5 °C.

  • Acidification: While maintaining the low temperature and stirring vigorously, slowly add 10% aqueous hydrochloric acid dropwise. Monitor the pH. Continue adding acid until the pH of the slurry is between 3 and 4. The product will precipitate as a solid.

  • Isolation: Stir the cold slurry for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is designed to remove colored impurities and improve the overall purity of the final product.

  • Dissolution: Place the crude, colored carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% by weight), and gently swirl the hot solution for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the carbon. If no charcoal was used, this step can be skipped unless other insoluble impurities are present.

  • Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the pure, white crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References
  • Gellis, A., et al. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synlett, 2007(03), 419-422. Available from: [Link]

  • Saulnier, M. G., & Gribble, G. W. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available from: [Link]

  • Cano, M., & Bird, C. W. (2003). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available from: [Link]

  • Piers, E., & Brown, R. K. (1963). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 41(12), 3055-3058. Available from: [Link]

  • Newton, C. G., & Ollis, W. D. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. Available from: [Link]

  • Organic-Chemistry.org. (n.d.). Fischer Indole Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

  • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825. Available from: [Link]

  • Smith, A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 346. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acid Inhibitors in Drug Discovery

Introduction: The Indole-2-Carboxylic Acid Scaffold The indole-2-carboxylic acid (I2CA) scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for a diverse array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid (I2CA) scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for a diverse array of therapeutics, including HIV-1 integrase strand transfer inhibitors (INSTIs)[1], orphan G protein-coupled receptor (GPCR) GPR17 agonists[2], and CysLT1 receptor antagonists[3]. While the unsubstituted I2CA core provides essential hydrogen bonding and metal-chelating capabilities, the strategic introduction of fluorine atoms onto the indole ring (typically at the C4, C5, or C6 positions) triggers profound shifts in the molecule's physicochemical and pharmacokinetic profiles[4].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of fluorinated versus non-fluorinated I2CA inhibitors, providing the mechanistic causality behind their differences and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Fluorine Advantage

Fluorination in drug design is never an arbitrary choice; it is a precise manipulation of electron density and steric bulk to overcome the limitations of non-fluorinated precursors.

  • pKa Modulation and Target Chelation: The C2-carboxylic acid must often remain deprotonated to function effectively. In HIV-1 integrase inhibitors, the carboxylate and the indole nucleus coordinate two catalytic Mg²⁺ ions within the enzyme's active site[1]. Fluorine's strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent carboxylic acid, ensuring a higher fraction of the ionized, active species at physiological pH.

  • Lipophilicity and Halogen Bonding: The carbon-fluorine bond is highly lipophilic. In the development of GPR17 agonists, replacing a chlorine atom with a fluorine atom at the C4 position significantly enhanced the molecule's ability to partition into the receptor's deep hydrophobic pocket, driving binding affinity into the low nanomolar range[2].

  • Metabolic Shielding: The C-F bond is exceptionally strong, making it highly resistant to metabolic degradation by cytochrome P450 enzymes[4]. Placing fluorine at metabolically labile sites of the indole ring effectively blocks oxidation, exponentially increasing the in vivo half-life of the inhibitor compared to its non-fluorinated counterpart.

Mechanism Core Indole-2-Carboxylic Acid Scaffold F_Sub Fluorine Substitution (C4/C5/C6) Core->F_Sub SAR Optimization Prop1 Decreased pKa of Carboxylic Acid F_Sub->Prop1 Inductive Effect Prop2 Enhanced Lipophilicity (LogP Increase) F_Sub->Prop2 Hydrophobic Nature Prop3 Metabolic Shielding (CYP450 Blockade) F_Sub->Prop3 C-F Bond Strength Mech1 Stronger Mg2+ Chelation Prop1->Mech1 Ionization Mech2 Deep Hydrophobic Pocket Binding Prop2->Mech2 Partitioning Mech3 Prolonged in vivo Half-Life Prop3->Mech3 Stability Outcome Potent Target Inhibition (e.g., HIV-1 Integrase / GPR17) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Mechanistic causality of fluorine substitution on the indole-2-carboxylic acid scaffold.

Quantitative Data Comparison

The following table synthesizes experimental data from authoritative structure-activity relationship (SAR) studies, highlighting the performance delta between non-fluorinated baselines and their fluorinated derivatives.

TargetCompound ClassSubstitution PatternEfficacy (IC50/EC50)Ref
GPR17 Receptor MDL29,951 Analog4,6-dichloro (Non-fluorinated)Moderate Agonism[2]
GPR17 Receptor PSB-184224-fluoro-6-bromoEC50 = 27.9 nM[2]
CysLT1 Receptor Indole-2-carboxamide (17a)Unsubstituted (Non-fluorinated)Lower Potency[3]
CysLT1 Receptor Indole-2-carboxamide (17k)7-methoxy, fluorinated analogsIC50 = 5.9 nM[3]
HIV-1 Integrase Indole-2-carboxylic acidUnsubstitutedIC50 > 10 μM[1]
HIV-1 Integrase Indole-2-carboxylic acid (17a)C6 HalogenatedIC50 = 3.11 μM[1]

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Intermediate quality control (QC) checkpoints dictate whether the workflow can proceed, preventing the propagation of experimental artifacts.

Protocol A: Synthesis of Fluorinated I2CA via Japp-Klingemann Condensation

This multi-step protocol constructs the fluorinated indole core prior to biological evaluation[2].

  • Diazotization of Fluorinated Aniline:

    • Action: Suspend the fluorinated aniline derivative in 5 N aqueous HCl and cool to 0–5 °C. Add aqueous sodium nitrite dropwise.

    • Causality: This generates a diazonium salt. Strict temperature control is required because diazonium salts decompose rapidly at higher temperatures, leading to unwanted phenol byproducts.

    • Self-Validation Checkpoint: Evolution of nitrogen gas upon the addition of a 10 µL aliquot to warm water confirms successful diazonium formation.

  • Japp-Klingemann Condensation:

    • Action: Add the cooled diazonium solution to a prepared solution of 2-(ethoxycarbonyl)cyclopentanone anion.

    • Causality: The basic conditions facilitate the nucleophilic attack of the anion onto the diazonium salt, yielding a phenylhydrazone intermediate.

  • Fischer Indole Cyclization:

    • Action: Reflux the intermediate in ethanol with sulfuric acid at 100 °C.

    • Causality: This triggers a [3,3]-sigmatropic rearrangement, expelling ammonia and closing the indole ring. The electron-withdrawing fluorine atom can slow the kinetics of this step, necessitating extended reflux times compared to non-fluorinated analogs.

    • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the target mass (M+H)⁺ and the complete disappearance of the hydrazone precursor before proceeding to final saponification.

Protocol B: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This assay evaluates the functional blockade of the target enzyme by the synthesized inhibitors[1].

  • Assembly of the Integration Complex:

    • Action: Incubate recombinant HIV-1 integrase with a biotinylated donor DNA (representing viral DNA) in a buffer containing 10 mM MgCl₂.

    • Causality: Mg²⁺ is essential because the I2CA scaffold directly chelates these metal ions to anchor itself within the active site. Without Mg²⁺, the baseline binding affinity cannot be accurately established.

  • Inhibitor Incubation:

    • Action: Add fluorinated and non-fluorinated I2CA derivatives across a 10-point concentration gradient (0.1 nM to 100 μM).

    • Causality: Fluorinated derivatives typically possess higher LogP values. Ensure DMSO concentrations remain below 1% to prevent solvent-induced enzyme denaturation while maintaining compound solubility.

  • Strand Transfer Reaction & Quantification:

    • Action: Add FITC-labeled target DNA (representing host DNA). Capture the complex on a streptavidin-coated microplate, wash, and measure fluorescence.

    • Self-Validation Checkpoint: The Z'-factor of the assay must be >0.5, calculated from positive (no inhibitor) and negative (EDTA-quenched) controls. If Z' < 0.5, the signal window is not statistically robust enough for accurate IC50 determination, and the assay must be repeated.

AssayWorkflow Step1 Compound Synthesis Step2 LC-MS / NMR Validation Step1->Step2 Purity >95% Step3 Enzyme/Receptor Incubation Step2->Step3 Serial Dilution Step4 Signal Detection (Fluorescence/Radiometric) Step3->Step4 Quench/Read Step5 Dose-Response Curve (IC50) Step4->Step5 Data Regression

Self-validating experimental workflow for evaluating indole-2-carboxylic acid inhibitors.

References

  • 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 | Journal of Medicinal Chemistry - ACS Publications | 2

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists | PMC | 3

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors | ResearchGate | 1

  • 2-(6-Fluoro-1H-indol-2-yl)acetic Acid | Benchchem | 4

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid versus Erlotinib: An Experimental Roadmap

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Erlotinib, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Erlotinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, stands as a benchmark therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] Its success has spurred the development of novel small molecules aimed at overcoming resistance and expanding the therapeutic window. This guide provides a comparative framework for evaluating the biological activity of a novel indole-based compound, 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, against the well-characterized profile of erlotinib.

While extensive data exists for erlotinib, 4-bromo-5-fluoro-1H-indole-2-carboxylic acid represents a molecule of synthetic interest with limited publicly available biological characterization. Its indole scaffold is a common feature in many kinase inhibitors, suggesting its potential as a therapeutic candidate.[4][5][6] This guide, therefore, presents a comprehensive, step-by-step experimental roadmap for researchers to elucidate the biological activity of this novel compound and draw a direct, data-driven comparison with erlotinib.

Erlotinib: A Profile of a First-Generation EGFR Inhibitor

Erlotinib exerts its therapeutic effect by competitively and reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain.[1][7] This inhibition blocks the autophosphorylation of the receptor, thereby abrogating the activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis, primarily the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[8][9][10][11] Erlotinib has demonstrated significant efficacy in patients with tumors harboring activating mutations in the EGFR gene.[2][3][12]

Parameter Erlotinib
Target Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action Reversible ATP-competitive tyrosine kinase inhibitor
Approved Indications Non-small cell lung cancer (NSCLC), Pancreatic cancer
IC50 (EGFR Kinase Assay) ~2 nM[13][14]
Cellular IC50 (e.g., in A549 cells) Varies depending on EGFR mutation status, typically in the low micromolar to nanomolar range[14]

Proposed Experimental Workflow for Comparative Analysis

To ascertain the biological activity of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and compare it to erlotinib, a multi-tiered experimental approach is proposed. This workflow will systematically evaluate its in vitro kinase inhibitory potential, its cellular efficacy, and its impact on the target signaling pathway.

In Vitro Kinase Inhibition Assay

The initial step is to determine if 4-bromo-5-fluoro-1H-indole-2-carboxylic acid directly inhibits the enzymatic activity of EGFR. A variety of assay formats can be employed, such as those based on fluorescence, luminescence, or radioactivity.[15][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human EGFR kinase and compare it to erlotinib.

G cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and Erlotinib (in DMSO) reaction_setup Add kinase, substrate, and test compounds to a 96-well plate compound_prep->reaction_setup reagent_prep Prepare assay buffer, recombinant EGFR kinase, peptide substrate, and ATP reagent_prep->reaction_setup incubation Incubate to allow for compound binding reaction_setup->incubation reaction_initiation Initiate kinase reaction by adding ATP incubation->reaction_initiation reaction_incubation Incubate to allow for substrate phosphorylation reaction_initiation->reaction_incubation reaction_termination Stop the reaction reaction_incubation->reaction_termination detection Measure kinase activity (e.g., luminescence using ADP-Glo™) reaction_termination->detection data_analysis Calculate % inhibition relative to controls detection->data_analysis ic50_determination Determine IC50 values using a dose-response curve data_analysis->ic50_determination

Figure 1: Workflow for in vitro EGFR kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and erlotinib in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Setup: In a 96-well plate, add the recombinant EGFR kinase, the specific peptide substrate, and the test compounds. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).

  • Compound Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to bind to the kinase.

  • Kinase Reaction: Initiate the reaction by adding ATP at its Km concentration. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation and Viability Assays

Following the in vitro kinase assay, it is crucial to assess the effect of the compound on cancer cells. Cell viability assays measure the overall health of a cell population and can indicate cytotoxic or cytostatic effects.[18][19][20][21]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) of the test compound in a relevant cancer cell line (e.g., A549 NSCLC cells) and compare it to erlotinib.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment (MTT Assay) cluster_analysis Data Analysis cell_seeding Seed A549 cells in a 96-well plate and allow to adhere overnight compound_addition Treat cells with serial dilutions of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and Erlotinib cell_seeding->compound_addition incubation Incubate for 72 hours at 37°C, 5% CO₂ compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition mtt_incubation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->mtt_incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_incubation->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_processing Calculate % cell viability relative to untreated controls absorbance_reading->data_processing ic50_determination Determine IC50/GI50 values from the dose-response curve data_processing->ic50_determination

Figure 2: Workflow for cell viability assessment using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and erlotinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 or GI50 values from the resulting dose-response curves.

Cellular Target Engagement and Pathway Analysis

To confirm that the cellular effects of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid are due to the inhibition of EGFR signaling, it is essential to analyze the phosphorylation status of EGFR and its key downstream effectors. Western blotting is a standard technique for this purpose.

Objective: To determine if the test compound inhibits EGFR phosphorylation and downstream signaling (p-ERK, p-Akt) in cancer cells.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib / 4-bromo-5-fluoro-1H- indole-2-carboxylic acid Erlotinib->EGFR Inhibition

Figure 3: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: Western Blotting

  • Cell Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.

  • Compound Incubation: Pre-treat the cells with various concentrations of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid and erlotinib for 2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of EGFR and its downstream targets.

Data Presentation and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative In Vitro and Cellular Activity

Compound EGFR Kinase IC50 (nM) A549 Cell Viability IC50 (µM)
4-bromo-5-fluoro-1H-indole-2-carboxylic acidExperimental ValueExperimental Value
ErlotinibExperimental ValueExperimental Value

A potent and selective compound would exhibit a low nanomolar IC50 in the kinase assay, a correspondingly potent IC50 in the cellular assay, and a clear inhibition of EGFR, ERK, and Akt phosphorylation at concentrations that correlate with its cellular activity. A significant difference between the kinase and cellular IC50 values may suggest issues with cell permeability, off-target effects, or drug efflux.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive biological evaluation of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid in direct comparison to the established EGFR inhibitor, erlotinib. By systematically assessing its in vitro kinase inhibition, cellular potency, and on-target pathway modulation, researchers can effectively determine its potential as a novel therapeutic agent. The proposed experimental protocols are designed to be self-validating and provide a clear path to understanding the mechanism of action and a data-driven comparison. The successful execution of this workflow will provide the necessary foundation for further preclinical and clinical development of this and other novel kinase inhibitors.

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Validation

A Comprehensive Guide to Validating the Mechanism of Action of 4-bromo-5-fluoro-1H-indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel 4-bromo-5-fluoro-1H-indole-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel 4-bromo-5-fluoro-1H-indole-2-carboxylic acid derivatives, a chemical class with plausible activity as HIV-1 integrase inhibitors. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation.

Introduction: The Rationale for Targeting HIV-1 Integrase

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The viral enzyme integrase is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process, known as integration, is a critical step for establishing a persistent infection. Because there is no corresponding homolog in human cells, HIV-1 integrase is a prime target for antiretroviral therapy.

The indole-2-carboxylic acid scaffold has been identified in several potent inhibitors of HIV-1 integrase. This guide will focus on a hypothetical derivative, 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, and outline a comprehensive strategy to validate its mechanism of action as an HIV-1 integrase strand transfer inhibitor (INSTI).

The Proposed Mechanism of Action: Inhibition of HIV-1 Integrase

The core hypothesis is that 4-bromo-5-fluoro-1H-indole-2-carboxylic acid derivatives function as INSTIs. The HIV-1 integrase enzyme carries out its function in two key catalytic steps:

  • 3'-Processing: The enzyme recognizes the long terminal repeat (LTR) sequences at the ends of the viral DNA and removes a dinucleotide from each 3' end.

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.

INSTIs typically act by chelating the two magnesium ions (Mg²⁺) that are essential for the catalytic activity within the integrase active site, thereby specifically blocking the strand transfer step.

To validate this proposed mechanism, a multi-faceted approach is required, combining biochemical assays, cell-based experiments, and structural biology. This guide will compare the activity of our lead compound with established INSTIs, such as Raltegravir and Dolutegravir, to provide a clear benchmark for its potency and specificity.

Experimental Validation Workflow

A logical and stepwise experimental workflow is crucial for definitively validating the mechanism of action. The following sections detail the key experiments, the rationale for their inclusion, and step-by-step protocols.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 Structural Validation A 3'-Processing Assay B Strand Transfer Assay A->B Confirm target engagement C Differentiating Active Site vs. Allosteric Inhibition B->C Elucidate binding mode D HIV-1 Infectivity Assay C->D Assess cellular efficacy E Quantification of Integrated Provirus (Alu-PCR) D->E Confirm intracellular mechanism F X-ray Co-crystallography E->F Visualize binding interaction

Figure 1: A logical workflow for the comprehensive validation of a putative HIV-1 integrase inhibitor.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified, recombinant HIV-1 integrase.

This assay determines if the compound inhibits the initial nucleolytic cleavage step. While most INSTIs do not potently inhibit this step, it is a crucial control experiment.

Experimental Protocol: Time-Resolved Fluorescence (TRF)-Based 3'-Processing Assay

  • Substrate Design: A double-stranded oligonucleotide mimicking the HIV-1 LTR end is used. One strand is labeled with biotin at the 5' end, and the other is labeled with a europium chelate at the 3' end.

  • Reaction Setup: In a microplate, combine the test compound (at various concentrations), purified HIV-1 integrase, and the dual-labeled oligonucleotide substrate in an appropriate assay buffer containing Mg²⁺.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for the 3'-processing reaction to occur.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Wash: Wash the plate to remove the cleaved, non-biotinylated europium-labeled fragment.

  • Detection: Measure the time-resolved fluorescence of the remaining europium signal. A decrease in signal indicates inhibition of 3'-processing.

This is the key biochemical assay for an INSTI, as it directly measures the integration step.

Experimental Protocol: Fluorescence-Based Strand Transfer Assay

  • Substrate Preparation:

    • Donor DNA: A biotin-labeled, pre-processed oligonucleotide mimicking the viral LTR.

    • Target DNA: A digoxigenin (DIG)-labeled oligonucleotide representing the host DNA.

  • Plate Preparation: Coat streptavidin-coated microplate wells with the biotinylated donor DNA.

  • Inhibitor and Enzyme Incubation: Pre-incubate purified HIV-1 integrase with a range of concentrations of the test compound.

  • Reaction Initiation: Add the integrase-inhibitor mixture to the wells, followed by the DIG-labeled target DNA to start the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • After another wash step, add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

    • Measure the signal using a plate reader. A decrease in signal corresponds to the inhibition of the strand transfer reaction.

Differentiating Active Site from Allosteric Inhibition

It is important to confirm that the compound acts on the active site and not through an allosteric mechanism. Allosteric inhibitors bind to a site distinct from the active site, often at the dimer interface, and induce a conformational change that inhibits the enzyme.[1][2]

Experimental Approach:

  • Competition Assays: Perform strand transfer assays in the presence of a known active site inhibitor (e.g., Raltegravir) and the test compound. If the two compounds compete for binding, it suggests they share a binding site.

  • Enzyme Kinetics: Analyze the inhibition kinetics (e.g., using Lineweaver-Burk plots). Active site inhibitors often display competitive or non-competitive inhibition patterns with respect to the DNA substrate.

Cell-Based Assays: Confirming Antiviral Activity

Positive results in biochemical assays must be followed by validation in a cellular context to ensure the compound can penetrate cells and inhibit viral replication.

This assay measures the overall ability of the compound to inhibit HIV-1 infection in a cell culture model.

Experimental Protocol: Single-Cycle Infectivity Assay

  • Cell Culture: Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Infection: Infect the cells with a fixed amount of a single-cycle HIV-1 reporter virus (e.g., a luciferase-expressing lentiviral vector).

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity. A reduction in luciferase signal indicates inhibition of viral replication.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed antiviral effect is not due to cell death.

This assay provides direct evidence that the compound inhibits the integration step within infected cells.

Experimental Protocol: Alu-LTR Nested Real-Time PCR

This technique specifically amplifies the junction between integrated viral DNA and the host genome.[3][4][5]

  • Infection and Treatment: Infect target cells (e.g., primary CD4+ T cells or a T-cell line) with HIV-1 in the presence of varying concentrations of the test compound.

  • Genomic DNA Extraction: After a suitable incubation period (e.g., 48 hours), extract genomic DNA from the cells.

  • First-Round PCR: Perform a PCR using a forward primer that binds to a highly repetitive human Alu element and a reverse primer that binds to the HIV-1 Gag gene. This will only amplify integrated provirus that is located near an Alu sequence.

  • Second-Round (Nested) Real-Time PCR: Use the product from the first round as a template for a real-time PCR with primers and a probe specific to the HIV-1 LTR region.

  • Quantification: The amount of amplified product is proportional to the amount of integrated provirus. A dose-dependent decrease in the PCR signal with increasing compound concentration confirms the inhibition of integration.

Comparative Performance Data

To contextualize the potency of the novel derivative, its activity should be compared with established INSTIs.

CompoundStrand Transfer IC₅₀ (nM)Antiviral EC₅₀ (nM)
4-bromo-5-fluoro-1H-indole-2-carboxylic acid derivative (Experimental Data)(Experimental Data)
Raltegravir2 - 7~10
Dolutegravir~30~2

Table 1: A template for comparing the in vitro and cellular potency of the novel compound with clinically approved INSTIs.

Structural Validation: Visualizing the Interaction

The definitive confirmation of the mechanism of action comes from visualizing the binding of the inhibitor to the integrase active site.

G cluster_0 HIV-1 Integration Cascade cluster_1 Inhibition A Viral DNA (vDNA) C 3'-Processing A->C B HIV-1 Integrase B->C D Processed vDNA C->D F Strand Transfer D->F E Host DNA E->F G Integrated Provirus F->G H 4-bromo-5-fluoro-1H-indole- 2-carboxylic acid derivative H->F Blocks Strand Transfer

Figure 2: The proposed mechanism of action, illustrating the inhibition of the strand transfer step of HIV-1 integration.

X-ray Co-crystallography

Obtaining a high-resolution crystal structure of the HIV-1 integrase in complex with the inhibitor provides irrefutable evidence of the binding mode.

General Workflow:

  • Protein Expression and Purification: Express and purify a soluble and stable form of the HIV-1 integrase catalytic core domain.

  • Co-crystallization: Set up crystallization trials with the purified integrase, the inhibitor, and a divalent metal ion (e.g., Mg²⁺).

  • X-ray Diffraction: Collect X-ray diffraction data from a well-ordered crystal.

  • Structure Solution and Refinement: Solve the three-dimensional structure to visualize the interactions between the inhibitor and the amino acid residues in the active site. This will confirm chelation of the Mg²⁺ ions and interactions with key catalytic residues.

Conclusion

This comprehensive guide outlines a rigorous, multi-step process for validating the mechanism of action of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors. By systematically progressing from biochemical characterization to cell-based validation and culminating in structural analysis, researchers can build a robust and compelling case for the compound's mechanism, providing a solid foundation for further drug development efforts.

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